molecular formula C9H9ClFNO B1348562 3-chloro-N-(4-fluorophenyl)propanamide CAS No. 56767-37-4

3-chloro-N-(4-fluorophenyl)propanamide

Cat. No.: B1348562
CAS No.: 56767-37-4
M. Wt: 201.62 g/mol
InChI Key: WXMWLNAPEHYULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C9H9ClFNO and its molecular weight is 201.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMWLNAPEHYULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336296
Record name 3-chloro-N-(4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56767-37-4
Record name 3-chloro-N-(4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4'-fluoropropionanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of 3-chloro-N-(4-fluorophenyl)propanamide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 3-chloro-N-(4-fluorophenyl)propanamide

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a halogenated secondary amide. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates available data on the compound's structure, physicochemical characteristics, and reactivity. Methodologies for synthesis and analysis are discussed based on established protocols for structurally related compounds.

Chemical Structure and Identification

This compound is an organic compound featuring a propanamide backbone substituted with a chlorine atom at the 3-position and a 4-fluorophenyl group attached to the amide nitrogen.

IdentifierValue
IUPAC Name Propanamide, N-(4-fluorophenyl)-3-chloro-[1]
CAS Number 56767-37-4[2]
Molecular Formula C₉H₉ClFNO[1]
Molecular Weight 201.625 g/mol [1]
Canonical SMILES C1=CC(=CC=C1F)NC(=O)CCCl
InChI InChI=1S/C9H9ClFNO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)[1]
InChIKey Not available in search results.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical databases.

PropertyValueSource
Density 1.2 ± 0.1 g/cm³[2]
Boiling Point 342.6 ± 17.0 °C at 760 mmHg[2]
Flash Point 138.6 ± 14.4 °C[2]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C[2]
Index of Refraction 1.591[2]
Polar Surface Area (PSA) 29.10 Ų[2]
LogP (octanol-water partition coefficient) 2.36[2]
Exact Mass 201.03567 g/mol (calculated for C₉H₉ClFNO)

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited. However, based on its structure, the following reactivity patterns can be inferred:

  • Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloropropanoic acid and 4-fluoroaniline.

  • Nucleophilic Substitution: The chlorine atom on the propyl chain is susceptible to nucleophilic substitution reactions.

  • Aromatic Substitution: The 4-fluorophenyl ring can undergo electrophilic aromatic substitution, although the amide group is deactivating.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthesis route can be proposed based on standard amide formation reactions.

General Synthesis of N-Aryl Amides

A common method for synthesizing N-aryl amides is the reaction of an aniline derivative with an acyl chloride. For this compound, the synthesis would likely involve the reaction of 4-fluoroaniline with 3-chloropropionyl chloride in the presence of a base to neutralize the HCl byproduct.

A related synthesis for 3-chloro-N-(m-tolyl)propanamide involves two main stages:

  • Formation of the Acyl Chloride: 3-chloropropanoic acid is reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in a solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature for several hours.[3]

  • Amide Formation: The resulting 3-chloropropionyl chloride is then reacted with the corresponding aniline (in this case, m-toluidine) in the presence of a base such as triethylamine in DCM.[3]

The crude product is then typically purified using techniques like washing with aqueous solutions (e.g., saturated NH₄Cl, saturated NaHCO₃, brine) and column chromatography.[3]

G cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Amide Formation cluster_purification Purification A 3-Chloropropanoic Acid C DCM, DMF (cat.) A->C B Thionyl Chloride (SOCl₂) B->C D 3-Chloropropionyl Chloride C->D Stir at RT, 8h G Reaction Mixture in DCM D->G E 4-Fluoroaniline E->G F Triethylamine F->G H This compound (Crude) G->H Stir at RT, 1h I Washing (aq. NH₄Cl, NaHCO₃, brine) H->I J Column Chromatography I->J K Pure Product J->K

Caption: General workflow for the synthesis of this compound.

Analytical Methods
  • Mass Spectrometry: The NIST Chemistry WebBook indicates the availability of mass spectrometry data for this compound, which is a crucial tool for confirming its molecular weight and fragmentation pattern.[1] The parent molecular ion peak [M]+ would be expected at an m/z corresponding to the molecular weight (201.625).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation, confirming the connectivity of atoms and the positions of substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H stretch, C=O stretch of the amide, and C-Cl and C-F bonds.

Biological Activity and Signaling Pathways

There is no specific information available in the search results regarding the biological activity or associated signaling pathways for this compound. Research on structurally similar compounds has sometimes indicated potential antimicrobial or anticancer properties[4][5], but these findings cannot be directly extrapolated to the title compound without specific experimental validation. Further research would be required to determine its biological profile.

G compound This compound C₉H₉ClFNO phys_props Physical Properties Boiling Point: 342.6 °C Density: 1.2 g/cm³ LogP: 2.36 compound->phys_props determines chem_props Chemical Properties Reactivity: Amide Hydrolysis, Nucleophilic Substitution Stability: Data not available compound->chem_props exhibits analytical Analytical Data Mass Spectrometry NMR Spectroscopy IR Spectroscopy compound->analytical characterized by bio_activity Biological Activity Data not available compound->bio_activity potential for

Caption: Logical relationship of key properties for the subject compound.

References

3-chloro-N-(4-fluorophenyl)propanamide CAS number and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(4-fluorophenyl)propanamide, a halogenated propanamide derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical identity, physicochemical properties, and potential applications. Due to the limited availability of detailed public data for this specific compound, this guide also presents representative experimental protocols and workflows based on closely related analogs to provide a functional reference for researchers.

Chemical Identity and Properties

This compound is a chemical compound with the IUPAC name This compound . Its unique structure, featuring a chloro-substituted propanamide chain and a fluorinated phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

IdentifierValueSource
CAS Number 56767-37-4[1][2]
IUPAC Name This compoundN/A
Molecular Formula C₉H₉ClFNO[1]
Molecular Weight 201.63 g/mol N/A
Boiling Point 342.6 ± 17.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]

Note: Some physical properties are predicted and should be confirmed through experimental analysis.

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Acylation of 4-fluoroaniline

The following protocol describes a representative synthesis of this compound. This procedure is based on standard organic chemistry principles for amide bond formation.

Materials:

  • 4-fluoroaniline

  • 3-chloropropanoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Acylation: Slowly add 3-chloropropanoyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4_fluoroaniline 4-fluoroaniline dissolve Dissolve 4-fluoroaniline in anhydrous DCM at 0°C 4_fluoroaniline->dissolve 3_chloropropanoyl_chloride 3-chloropropanoyl chloride add_acyl_chloride Add 3-chloropropanoyl chloride 3_chloropropanoyl_chloride->add_acyl_chloride add_base Add Triethylamine dissolve->add_base add_base->add_acyl_chloride stir Stir at room temperature add_acyl_chloride->stir quench Quench with water stir->quench wash Wash with NaHCO3 and brine quench->wash dry Dry organic layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Column Chromatography) concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Specific experimental spectroscopic data (NMR, IR, MS) for this compound is not widely published. Researchers should perform their own analyses for structural confirmation. The expected spectral characteristics would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 4-fluorophenyl group, the two methylene groups of the propanamide chain, and the amide proton.

  • ¹³C NMR: Resonances for the carbons of the aromatic ring, the carbonyl carbon of the amide, and the two carbons of the alkyl chain.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-Cl and C-F bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, propanamide derivatives are a well-established class of compounds in medicinal chemistry. They are known to exhibit a range of biological activities, and this compound could serve as a key intermediate or a candidate molecule in several areas of research.

Potential as a Synthetic Intermediate

The presence of reactive sites—the chloro group, which can act as a leaving group in nucleophilic substitution reactions, and the amide functionality—makes this compound a versatile building block for creating more complex molecules with potential pharmaceutical applications.

Analog-Based Drug Discovery

Structurally related propanamide derivatives have shown promise in the development of treatments for various conditions. For instance, certain propanamides have been investigated for their potential in treating enzalutamide-resistant prostate cancer by acting as selective androgen receptor degraders (SARDs)[3]. Other halogenated phenyl amides have been explored for their antimicrobial and anticancer properties[4]. The unique combination of chloro and fluoro substituents on this molecule may confer distinct biological activities worthy of investigation.

G cluster_applications Potential Applications start This compound intermediate Synthetic Intermediate start->intermediate analog_design Analog-Based Design start->analog_design bioactive_molecules Bioactive Molecules intermediate->bioactive_molecules sards SARDs (e.g., Prostate Cancer) analog_design->sards antimicrobial Antimicrobial Agents analog_design->antimicrobial anticancer Anticancer Agents analog_design->anticancer

Caption: Potential research applications and logical relationships.

Conclusion

This compound (CAS No. 56767-37-4) is a compound with significant potential as a synthetic intermediate in drug discovery and materials science. While detailed experimental data is sparse in publicly accessible literature, its structural motifs are common in many biologically active molecules. The representative synthetic protocol and overview of potential applications provided in this guide serve as a valuable resource for researchers. It is imperative for scientists working with this compound to conduct thorough analytical characterization to confirm its identity and properties due to the prevalence of similarly named but structurally distinct chemicals.

References

An In-depth Technical Guide to the Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-chloro-N-(4-fluorophenyl)propanamide, a key intermediate in various pharmaceutical and chemical research applications. This document outlines the core synthetic strategy, provides a detailed experimental protocol based on analogous reactions, and presents relevant quantitative data for process optimization.

Introduction

This compound is a halogenated amide of significant interest in medicinal chemistry and materials science. Its structural motifs, including the chloro- and fluoro-substituted phenyl ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. The efficient and scalable synthesis of this compound is crucial for its application in drug discovery and development. This guide focuses on the most direct and widely applicable synthetic route: the N-acylation of 4-fluoroaniline.

Core Synthesis Pathway: N-Acylation

The most prevalent and efficient method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-fluoroaniline and 3-chloropropanoyl chloride. This reaction, a classic example of amide bond formation, proceeds readily under mild conditions.

The general reaction is as follows:

A base is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion as the leaving group and forming the stable amide bond.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products 4-fluoroaniline 4-Fluoroaniline tetrahedral_intermediate Tetrahedral Intermediate 4-fluoroaniline->tetrahedral_intermediate Nucleophilic Attack 3-chloropropanoyl_chloride 3-Chloropropanoyl Chloride 3-chloropropanoyl_chloride->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Elimination of Cl- HCl HCl tetrahedral_intermediate->HCl

Caption: Nucleophilic addition-elimination mechanism.

Experimental Protocol

Materials and Reagents
  • 4-Fluoroaniline

  • 3-Chloropropanoyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • N-ethylmaleimide (NEM) or another suitable non-nucleophilic base

  • Ethyl acetate

  • 3M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate, anhydrous

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as N-ethylmaleimide (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Acyl Chloride: Cool the solution to -15°C (258 K) using an appropriate cooling bath. Slowly add a solution of 3-chloropropanoyl chloride (1.3 eq) in anhydrous THF to the reaction mixture.

  • Reaction: Stir the reaction mixture at -15°C for 4 hours.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Filter the resulting precipitate (the salt of the base and HCl).

    • Remove the THF from the filtrate under reduced pressure.

    • Dissolve the resulting solid or oil in ethyl acetate.

    • Wash the organic layer sequentially with 3M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the purified this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve 4-fluoroaniline and base in anhydrous THF start->dissolve cool Cool reaction mixture to -15°C dissolve->cool add_acyl_chloride Slowly add 3-chloropropanoyl chloride in THF cool->add_acyl_chloride react Stir at -15°C for 4 hours add_acyl_chloride->react warm Warm to room temperature react->warm filter_precipitate Filter off precipitate warm->filter_precipitate remove_thf Remove THF in vacuo filter_precipitate->remove_thf dissolve_in_etOAc Dissolve residue in ethyl acetate remove_thf->dissolve_in_etOAc wash_hcl Wash with 3M HCl dissolve_in_etOAc->wash_hcl wash_bicarb Wash with saturated NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over anhydrous MgSO4 wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate recrystallize Recrystallize from suitable solvent filter_concentrate->recrystallize end End: Purified Product recrystallize->end

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis, based on the analogous reaction with sulfanilamide.[1]

ParameterValueNotes
Yield ~70%Based on the synthesis of 3-chloro-N-(4-sulfamoylphenyl)propanamide.[1]
Reaction Temperature -15 °C (258 K)Initial reaction temperature.[1]
Reaction Time 4 hours[1]
Purity HighExpected to be high after recrystallization.

Conclusion

The N-acylation of 4-fluoroaniline with 3-chloropropanoyl chloride represents a straightforward and efficient method for the synthesis of this compound. The provided experimental protocol, adapted from a well-documented analogous reaction, offers a reliable starting point for laboratory-scale synthesis. Researchers and drug development professionals can utilize this guide to produce this valuable intermediate for further chemical exploration and development. Optimization of reaction conditions, such as the choice of base and solvent, may lead to further improvements in yield and purity.

References

Potential Biological Activities of 3-chloro-N-(4-fluorophenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N-(4-fluorophenyl)propanamide is a halogenated N-aryl propanamide with a chemical structure suggestive of potential biological activities. While direct experimental studies on this specific compound are limited in publicly available literature, a comprehensive analysis of structurally related compounds, including N-aryl propanamides, chloroacetamides, and fluorophenyl derivatives, indicates a strong potential for antimicrobial and anticancer properties. This technical guide consolidates the available data on these related molecules to provide a predictive overview of the biological profile of this compound, including detailed experimental protocols for its evaluation and hypothesized mechanisms of action.

Introduction

The N-aryl propanamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a chlorine atom on the propanamide chain and a fluorine atom on the phenyl ring in this compound is expected to modulate its physicochemical properties, such as lipophilicity and electronic effects, which can significantly influence its interaction with biological targets. This guide explores the potential antimicrobial and anticancer activities of this compound based on evidence from analogous structures.

Synthesis

The synthesis of this compound can be achieved through a standard nucleophilic acyl substitution reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions A 4-fluoroaniline C This compound A->C + B B 3-chloropropanoyl chloride D Inert solvent (e.g., DCM, THF) Base (e.g., Triethylamine, Pyridine) Room Temperature G cluster_pathway Postulated Anticancer Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_hdac HDAC Inhibition PI3K PI3K AKT AKT PI3K->AKT Inhibition by Compound Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival Inhibition by Compound HDAC HDAC Chromatin_Condensation Chromatin_Condensation HDAC->Chromatin_Condensation Inhibition by Compound Gene_Expression Gene_Expression Chromatin_Condensation->Gene_Expression Altered Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add varying concentrations of the compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H G cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of the compound in a 96-well plate B Prepare standardized microbial inoculum A->B C Inoculate each well B->C D Incubate for 18-24 hours C->D E Visually or spectrophotometrically assess growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

The Landscape of 3-chloro-N-(4-fluorophenyl)propanamide: A Technical Guide to its Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-chloro-N-(4-fluorophenyl)propanamide is a chemical scaffold that holds significant interest in the field of medicinal chemistry. Its structural motifs, including a reactive chloropropanamide chain and a fluorinated phenyl ring, provide a versatile backbone for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the known derivatives and analogs of this compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities.

Synthetic Strategies for N-Aryl Propanamides

The synthesis of this compound and its analogs generally follows a straightforward acylation reaction. The most common approach involves the reaction of a substituted aniline with 3-chloropropanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

A general synthetic workflow is depicted below:

cluster_reactants Reactants cluster_reaction Reaction Conditions Substituted_Aniline Substituted Aniline (e.g., 4-fluoroaniline) Product 3-chloro-N-(substituted-phenyl)propanamide Substituted_Aniline->Product Acylation Acyl_Chloride 3-Chloropropanoyl Chloride Acyl_Chloride->Product Solvent Inert Solvent (e.g., THF, DCM) Solvent->Product Base Base (e.g., Triethylamine, Pyridine) Base->Product

Figure 1: General synthetic scheme for 3-chloro-N-arylpropanamides.

Variations of this core synthesis can be employed to introduce a wide range of substituents on the aryl ring, allowing for the exploration of structure-activity relationships.

Derivatives and Their Biological Activities

While specific data on a large library of direct derivatives of this compound is limited in publicly available literature, the broader class of N-aryl propanamides has been investigated for various therapeutic applications, most notably as anticancer agents. The following tables summarize the biological activities of some representative analogs.

Anticancer Activity of Propanamide Analogs

The cytotoxicity of various propanamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Compound IDStructure/ModificationCancer Cell LineIC50 (µM)Reference
Analog 1 N-(3-chloro-4-cyanophenyl)-2-hydroxy-2-methyl-3-(pyrrolidin-1-yl)propanamideLNCaP (Prostate)0.12 (Ki)[1]
Analog 2 N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methyl-3-(1H-pyrazol-1-yl)propanamideLNCaP (Prostate)0.041 (Ki)[1]
Analog 3 Quinoxaline-3-propanamide derivativeMCF-7 (Breast)6.93 ± 0.4[2][3]
Analog 4 Quinoxaline-3-propanamide derivativeHCT-116 (Colon)10.88 ± 0.8[2][3]
Analog 5 Arylpropyl sulfonamide derivativePC-3 (Prostate)29.2[2]
Analog 6 Arylpropyl sulfonamide derivativeHL-60 (Leukemia)20.7[2]

Note: Ki represents the inhibition constant.

Structure-Activity Relationship (SAR) Insights

Based on the available data for the broader class of N-aryl amides, several structure-activity relationships can be inferred:

  • Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for activity. Electron-withdrawing groups, such as cyano and trifluoromethyl, have been shown to be important for the activity of some androgen receptor antagonists.[1]

  • Propanamide Chain Modification: Modifications to the propanamide backbone, such as the introduction of hydroxyl and methyl groups, can influence binding affinity and biological activity.[1]

  • Hydrophobicity: For some series of cytotoxic arylpropyl sulfonamides, the introduction of hydrophobic groups on the phenyl ring was found to increase cytotoxicity.[2]

The logical relationship for a hypothetical SAR study is outlined below:

cluster_modifications Structural Modifications Core_Scaffold This compound Aryl_Ring Vary Substituents on 4-fluorophenyl ring Core_Scaffold->Aryl_Ring Propanamide_Chain Modify the 3-chloropropanamide chain Core_Scaffold->Propanamide_Chain Biological_Screening Biological Screening (e.g., Cytotoxicity Assays) Aryl_Ring->Biological_Screening Propanamide_Chain->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis

Figure 2: Workflow for SAR studies of this compound derivatives.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Several studies on related N-aryl amide compounds suggest that their cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest.

A proposed general mechanism of action for a cytotoxic propanamide derivative is the induction of apoptosis through intrinsic pathways, potentially involving the activation of caspases and disruption of the mitochondrial membrane potential.

Propanamide_Derivative Propanamide Derivative Cancer_Cell Cancer Cell Propanamide_Derivative->Cancer_Cell Enters cell Mitochondrion Mitochondrion Cancer_Cell->Mitochondrion Induces mitochondrial membrane depolarization Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mitochondrion->Caspase_Activation Release of pro-apoptotic factors Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Figure 3: A potential signaling pathway for apoptosis induction by a propanamide derivative.

Experimental Protocols

General Synthesis of this compound

Materials:

  • 4-fluoroaniline

  • 3-chloropropanoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous THF.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with compound dilutions Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Figure 4: Workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive library of its direct derivatives is not yet extensively documented in the public domain, the study of related N-aryl propanamides provides valuable insights into potential synthetic routes, biological activities, and structure-activity relationships. The information and protocols presented in this guide are intended to facilitate further research and development in this area, with the ultimate goal of discovering new and effective drugs for a range of diseases, including cancer. Future work should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to fully elucidate the therapeutic potential of this chemical class.

References

Unraveling the Biological Activity of 3-chloro-N-(4-fluorophenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 3-chloro-N-(4-fluorophenyl)propanamide is a sparsely documented chemical entity. As such, a definitive, experimentally validated mechanism of action is not available in the public domain. This technical guide, therefore, puts forth a well-established, hypothetical mechanism of action—inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This hypothesis is predicated on the known biological activities of structurally analogous propanamide and chloro-substituted aromatic compounds, which have been implicated in anti-inflammatory and anti-cancer research.[1] The data, experimental protocols, and pathways described herein are representative of the methodologies used to investigate such a mechanism and should be interpreted as an illustrative framework for future research.

Executive Summary

This compound is a small molecule featuring a propanamide backbone with chloro and fluorophenyl substitutions. While its specific biological targets are uncharacterized, its structural motifs suggest potential interaction with key cellular signaling cascades. This document explores a hypothetical mechanism centered on the inhibition of the NF-κB pathway, a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[2][3] Dysregulation of this pathway is implicated in a multitude of chronic diseases, including cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[2][4] This guide provides a detailed overview of this hypothetical mechanism, supported by representative quantitative data, in-depth experimental protocols for its validation, and visualizations of the core signaling pathway and experimental workflows.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We hypothesize that this compound (referred to hereafter as Compound X) functions as an inhibitor of the canonical NF-κB signaling pathway. In this pathway, a variety of extracellular stimuli, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.[5] The activated IKK complex then phosphorylates the inhibitor of κB alpha (IκBα), an inhibitory protein that sequesters the NF-κB heterodimer (typically composed of p65 and p50 subunits) in the cytoplasm.[2][4]

This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65/p50 heterodimer, facilitating its translocation into the nucleus.[2] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby inducing the transcription of pro-inflammatory and pro-survival genes.

Compound X is postulated to interfere with this cascade, likely by inhibiting the catalytic activity of the IKK complex. By preventing the phosphorylation of IκBα, Compound X would stabilize the IκBα-NF-κB complex in the cytoplasm, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.

Quantitative Biological Activity

The inhibitory potential of Compound X on the NF-κB pathway can be quantified through various in vitro assays. The following table summarizes hypothetical, yet representative, data for such a compound.

Assay TypeCell LineStimulantParameter MeasuredResult (IC50)
NF-κB Reporter AssayHEK293TNF-α (10 ng/mL)Luciferase Activity8.5 µM
IL-6 ELISAA549TNF-α (10 ng/mL)IL-6 Secretion12.2 µM
Cell Viability AssayHEK293NoneCellular ATP Levels> 100 µM

Table 1: Hypothetical quantitative data for Compound X. IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response. Data is representative of typical small molecule inhibitors of the NF-κB pathway.[6][7][8]

Signaling Pathway and Experimental Workflow Visualizations

NF-κB Signaling Pathway Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for Compound X.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor ikk IKK Complex (IKKα/β/γ) receptor->ikk Activates tnfa TNF-α tnfa->receptor Binds ikba_nfkb IκBα-p65-p50 (Inactive) ikk->ikba_nfkb Phosphorylates IκBα nfkb p65-p50 (Active) proteasome Proteasome ikba_nfkb->proteasome Ubiquitination & Degradation of IκBα nucleus Nucleus nfkb->nucleus Translocates proteasome->nfkb Releases genes Pro-inflammatory Gene Transcription nucleus->genes Induces compound_x Compound X compound_x->ikk Inhibits

Figure 1: Hypothetical inhibition of the canonical NF-κB pathway by Compound X.
Experimental Workflow: NF-κB Luciferase Reporter Assay

This diagram outlines the key steps in a luciferase reporter gene assay, a common method for quantifying NF-κB activation.[9][10]

Luciferase_Workflow start Day 1: Seed Cells (HEK293 with NF-κB Luciferase Reporter) transfect Day 2: Treat Cells - Compound X (Dose Range) - TNF-α (Stimulant) - Controls start->transfect incubate Incubate for 18-24 hours transfect->incubate lyse Day 3: Lyse Cells (Release Cellular Contents) incubate->lyse add_substrate Add Luciferin Substrate to Cell Lysate lyse->add_substrate measure Measure Luminescence (Plate Reader) add_substrate->measure analyze Analyze Data (Calculate IC50) measure->analyze

Figure 2: Workflow for an NF-κB Luciferase Reporter Assay.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory effect of Compound X on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.[9][11][12]

  • Cell Culture and Transfection:

    • HEK293 cells are seeded in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells per well.

    • Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene with a constitutive promoter (for normalization). Transfection is performed using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Compound Treatment and Stimulation:

    • 24 hours post-transfection, the culture medium is replaced with fresh medium containing serial dilutions of Compound X (e.g., 0.1 to 100 µM).

    • After a 1-hour pre-incubation with the compound, cells are stimulated with TNF-α (final concentration 10 ng/mL) to activate the NF-κB pathway. Control wells include unstimulated cells, and cells stimulated with TNF-α in the absence of Compound X.

    • The plate is incubated for an additional 18-24 hours at 37°C in a 5% CO2 incubator.[12]

  • Lysis and Luminescence Measurement:

    • The medium is aspirated, and cells are washed once with phosphate-buffered saline (PBS).

    • Cells are lysed by adding 20 µL of passive lysis buffer to each well and incubating for 15 minutes at room temperature on an orbital shaker.

    • Using a dual-luciferase reporter assay system, 100 µL of Luciferase Assay Reagent II is added to each well, and firefly luminescence is measured using a plate luminometer.

    • Subsequently, 100 µL of Stop & Glo® Reagent is added to quench the firefly reaction and initiate the Renilla luciferase reaction. Renilla luminescence is then measured.

  • Data Analysis:

    • The ratio of firefly to Renilla luminescence is calculated for each well to normalize for transfection efficiency and cell number.

    • The normalized data is then plotted against the concentration of Compound X, and the IC50 value is determined using non-linear regression analysis.

Western Blot for Phosphorylated IκBα and p65

This method is used to directly assess the phosphorylation status of key pathway components.[13][14][15]

  • Cell Treatment and Lysis:

    • A549 or HeLa cells are seeded in 6-well plates and grown to 80-90% confluency.

    • Cells are pre-treated with various concentrations of Compound X for 1 hour before stimulation with TNF-α (20 ng/mL) for 15 minutes.

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Cell lysates are collected, and protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Equal amounts of protein (20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on a 10% SDS-polyacrylamide gel.

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[13]

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated IκBα (Ser32) and phosphorylated p65 (Ser536).

    • After washing three times with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The membrane is washed again, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total IκBα, total p65, and a loading control like β-actin.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to visualize the DNA-binding activity of NF-κB.[5][16][17]

  • Nuclear Extract Preparation:

    • Cells are treated with Compound X and stimulated with TNF-α as described for the Western blot protocol.

    • Nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions. This involves sequential lysis of the cytoplasmic and nuclear membranes.

    • The protein concentration of the nuclear extracts is determined.

  • Probe Labeling and Binding Reaction:

    • A double-stranded oligonucleotide probe containing the consensus κB binding site is end-labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., [γ-³²P]ATP).

    • In a binding reaction, 5-10 µg of nuclear extract is incubated with the labeled probe in a binding buffer containing poly(dI-dC) (to reduce non-specific binding).

    • For competition assays, a 50-fold excess of unlabeled "cold" probe is added to one reaction to demonstrate binding specificity.

  • Electrophoresis and Detection:

    • The binding reactions are resolved on a 4-6% non-denaturing polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).

    • The gel is run at 100-150V at 4°C.

    • If using a biotinylated probe, the DNA-protein complexes are transferred to a nylon membrane and detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. If using a radioactive probe, the gel is dried and exposed to X-ray film.

Conclusion

While the precise biological role of this compound remains to be elucidated, this technical guide provides a robust, albeit hypothetical, framework for its potential mechanism of action as an inhibitor of the NF-κB signaling pathway. The outlined quantitative parameters, signaling diagrams, and detailed experimental protocols offer a comprehensive roadmap for researchers and drug development professionals to investigate this compound and other small molecules targeting this critical cellular pathway. The validation of such a mechanism would position this compound as a lead candidate for further development in the treatment of inflammatory diseases and cancer.

References

3-Chloro-N-(4-fluorophenyl)propanamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthesis, Physicochemical Properties, and Potential Biological Activities

This technical guide provides a comprehensive overview of 3-chloro-N-(4-fluorophenyl)propanamide, a halogenated N-aryl amide with potential applications in drug discovery and development. Due to the limited availability of direct research on this specific compound, this document leverages data from structurally similar molecules to project its chemical and biological profile. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Physicochemical Properties

The anticipated physicochemical properties of this compound are summarized below. These values are critical for assessing its drug-like characteristics and guiding formulation development.

PropertyPredicted ValueData Source Context
Molecular Formula C₉H₉ClFNOBased on chemical structure
Molecular Weight 201.63 g/mol Calculated from the molecular formula
CAS Number 56767-37-4Chemical Abstracts Service Registry Number[1]
Appearance White to off-white solidInferred from similar N-aryl amides
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Low aqueous solubility is expected.Based on the general solubility of N-aryl amides
LogP ~2.5Estimated based on structural similarity to other halo-substituted propanamides

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard amidation reactions. A common and efficient method involves the reaction of 3-chloropropionyl chloride with 4-fluoroaniline.

Proposed Synthesis of this compound

Reaction:

3-Chloropropionyl chloride + 4-Fluoroaniline → this compound + HCl

Experimental Protocol:

  • Reaction Setup: To a solution of 4-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Addition of Acyl Chloride: Cool the reaction mixture to 0°C. Add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4-Fluoroaniline 4-Fluoroaniline Mixing Mixing 4-Fluoroaniline->Mixing 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Mixing Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Mixing Base Triethylamine Base->Mixing Temperature 0°C to RT Reaction Reaction Temperature->Reaction Mixing->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Proposed synthesis workflow for this compound.

Potential Biological Activities and Screening Protocols

While specific biological data for this compound is not available in the public domain, the presence of the N-aryl amide and halogen substituents suggests potential for a range of biological activities. Structurally related compounds have demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Anticipated Biological Activities:
  • Antimicrobial Activity: Halogenated organic compounds are known for their antimicrobial effects.[2][4][5]

  • Anticancer Activity: The N-aryl amide moiety is a common feature in many anticancer agents.

  • Anti-inflammatory Activity: Some N-aryl amides have shown potential as anti-inflammatory agents.[3]

Standard In Vitro Screening Protocols:

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Methodology:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration that inhibits 50% of cell growth) is determined.

Biological_Screening_Workflow cluster_compound Compound of Interest cluster_primary_screening Primary Biological Screening cluster_secondary_screening Secondary and Mechanistic Studies cluster_outcome Outcome Compound This compound Antimicrobial_Screen Antimicrobial Assays (e.g., Broth Microdilution) Compound->Antimicrobial_Screen Cytotoxicity_Screen Cytotoxicity Assays (e.g., MTT Assay) Compound->Cytotoxicity_Screen Antiinflammatory_Screen Anti-inflammatory Assays (e.g., COX Inhibition) Compound->Antiinflammatory_Screen Dose_Response Dose-Response Studies Antimicrobial_Screen->Dose_Response Cytotoxicity_Screen->Dose_Response Antiinflammatory_Screen->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Models Mechanism_of_Action->In_Vivo_Models Lead_Candidate Lead Candidate Identification In_Vivo_Models->Lead_Candidate

General workflow for the biological screening of a novel compound.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound are currently unknown. For structurally related compounds with anticancer activity, common mechanisms involve the induction of apoptosis, cell cycle arrest, or the inhibition of specific kinases. Should this compound exhibit significant biological activity, further studies would be required to elucidate its molecular targets and downstream effects.

Conclusion

This compound represents a chemical entity with the potential for diverse biological activities based on the known properties of its structural class. This guide provides a foundational framework for its synthesis and biological evaluation. Further empirical studies are necessary to fully characterize its physicochemical properties, biological activity spectrum, and mechanism of action to determine its potential as a lead compound in drug discovery programs.

References

Primary research applications for 3-chloro-N-(4-fluorophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N-(4-fluorophenyl)propanamide is a halogenated propanamide derivative with potential applications in medicinal chemistry and organic synthesis. This document provides a concise overview of its chemical properties and identifies its primary role as a synthetic intermediate. Due to a lack of extensive primary research on this specific compound, this guide will focus on its foundational characteristics and potential, inferred from related structures, to guide future research endeavors.

Chemical Properties and Data

This compound is a small molecule whose utility in research is primarily as a building block for more complex chemical entities. While detailed biological studies are not extensively available in public literature, its structural features suggest potential for further functionalization in drug discovery programs.

PropertyValueSource
CAS Number 56767-37-4ChemSrc[1]
Molecular Formula C₉H₉ClFNOPubChem
Molecular Weight 201.63 g/mol PubChem
IUPAC Name This compoundChemSrc[1]

Primary Research Applications: A Focus on Synthetic Utility

Current research primarily positions this compound as a chemical intermediate. Its reactive chloro- and fluoro- substituents on the phenyl ring, combined with the propanamide backbone, make it a versatile scaffold for the synthesis of a variety of organic molecules.

Role in Organic Synthesis

The presence of a reactive chlorine atom on the propanamide chain allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This is a fundamental step in building molecular complexity. The fluorophenyl moiety can influence the electronic properties and metabolic stability of derivative compounds, a desirable feature in medicinal chemistry.

Potential as a Precursor for Biologically Active Molecules

While direct biological activity data for this compound is scarce, structurally related compounds have been investigated for various therapeutic areas. For instance, other N-phenylpropanamide derivatives have been explored for their potential as androgen receptor modulators. It is plausible that this compound could serve as a starting material for the synthesis of novel therapeutic agents.

Experimental Protocols

Given the limited scope of published research, this section provides a generalized synthetic protocol.

General Synthesis of N-Aryl Propanamides

This protocol outlines a common method for the acylation of an aniline derivative, which is a standard approach for synthesizing compounds like this compound.

Materials:

  • 4-fluoroaniline

  • 3-chloropropanoyl chloride

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve 4-fluoroaniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add the tertiary amine base to the solution.

  • Slowly add 3-chloropropanoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of utilizing this compound in a research context.

G A This compound (Starting Material) B Chemical Modification (e.g., Nucleophilic Substitution) A->B Synthesis C Library of Derivative Compounds B->C Diversification D Biological Screening (e.g., Cell-based assays) C->D Evaluation E Hit Identification D->E Analysis

Caption: Synthetic workflow from starting material to hit identification.

This workflow highlights the logical progression from the starting material, through chemical modification and screening, to the identification of potentially bioactive compounds.

G cluster_0 Initial Considerations cluster_1 Research Execution A Compound Availability G Project Viability Assessment A->G B Synthetic Feasibility B->G C Desired Physicochemical Properties C->G D Design of Novel Derivatives E Synthesis and Purification D->E F Structural Confirmation (NMR, MS) E->F H Lead Compound Development F->H G->D

Caption: Decision-making process for initiating a research project.

This diagram outlines the key decision points and stages in a research project that might utilize this compound as a chemical starting point.

Conclusion and Future Directions

This compound is a chemical compound with clear utility as a synthetic intermediate. While direct evidence of its biological activity is not prominent in the current body of scientific literature, its structure holds potential for the development of novel molecules with therapeutic applications. Future research should focus on the synthesis of a diverse library of derivatives and their subsequent evaluation in various biological assays to uncover potential lead compounds for drug discovery.

References

Spectroscopic Profile of 3-chloro-N-(4-fluorophenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-chloro-N-(4-fluorophenyl)propanamide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on data from analogous structures and established spectroscopic principles. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of structurally related compounds and theoretical chemical shift calculations.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5br s1HN-H
~ 7.5 - 7.7dd2HAr-H (ortho to -NH)
~ 7.0 - 7.2t2HAr-H (ortho to -F)
~ 3.8 - 4.0t2H-CH₂-Cl
~ 2.8 - 3.0t2H-CO-CH₂-

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 170C=O
~ 160 (d, ¹JCF ≈ 245 Hz)C-F
~ 135 (d, ⁴JCF ≈ 3 Hz)C-NH
~ 122 (d, ³JCF ≈ 8 Hz)CH (ortho to -NH)
~ 115 (d, ²JCF ≈ 22 Hz)CH (ortho to -F)
~ 45-CH₂-CO-
~ 40-CH₂-Cl

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, sharpN-H stretch
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch
~ 1670StrongC=O stretch (Amide I)
~ 1550StrongN-H bend (Amide II)
~ 1510StrongAromatic C=C stretch
~ 1220StrongC-F stretch
~ 830StrongC-H out-of-plane bend (para-disubstituted)
~ 750Medium-StrongC-Cl stretch

Sample Preparation: Thin film or KBr pellet

Table 4: Mass Spectrometry (Electron Ionization - EI) Data
m/zRelative Intensity (%)Assignment
201/203High[M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl)
127Moderate[H₂N-C₆H₄-F]⁺
111Moderate[O=C-NH-C₆H₄-F]⁺
77Low[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Solvent and Reference: CDCl₃ is a common solvent. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Compound Compound of Interest (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Structural Connectivity & Functional Groups NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural elucidation of a chemical compound using NMR, IR, and MS.

Commercial Availability and Technical Profile of 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and currently understood scientific context of the chemical compound 3-chloro-N-(4-fluorophenyl)propanamide, CAS Number 56767-37-4. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Commercial Suppliers and Availability

This compound is available from a number of commercial suppliers, primarily for research and development purposes. The compound is typically offered in various quantities with purities often exceeding 95%. The table below summarizes key information from several suppliers.

SupplierCAS NumberAvailable QuantitiesPurityNotes
BLDpharm56767-37-4InquireInquireAvailable for online ordering.
Molbase56767-37-4500mg95%Lead time of 10 days.
Conier Chem&Pharma Limited56767-37-4InquireInquireAvailable through the Echemi platform.
J&H Chemical56767-37-4InquireInquirePart of a larger catalog of over 5000 products.
Chemsrc56767-37-4InquireInquireListed with chemical and physical properties.

Proposed Synthesis Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a standard and logical synthetic route involves the acylation of 4-fluoroaniline with 3-chloropropanoyl chloride. This reaction is a common method for the formation of amides.

Reaction:

4-fluoroaniline + 3-chloropropanoyl chloride → this compound + HCl

Materials:

  • 4-fluoroaniline

  • 3-chloropropanoyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Purification apparatus (e.g., column chromatography system or recrystallization setup)

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.0 equivalent) and a tertiary amine base (1.1-1.2 equivalents) in an anhydrous aprotic solvent.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 3-chloropropanoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., Thin Layer Chromatography (TLC)).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by either column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to obtain the final product of high purity.

Biological Activity and Potential Applications

As of the latest available information, there are no specific, peer-reviewed studies detailing the biological activity, mechanism of action, or defined signaling pathways for this compound. However, the structural motifs present in the molecule suggest potential areas for investigation.

Structurally related N-aryl propanamides have been explored for a variety of biological activities. For instance, some chlorinated and fluorinated aromatic compounds exhibit antimicrobial and anticancer properties. It is plausible that this compound could be investigated as a potential lead compound in these areas. However, without experimental data, any discussion of its biological role remains speculative. Researchers acquiring this compound would likely be doing so for initial screening in assays related to these or other therapeutic areas.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

G Proposed Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-fluoroaniline 4-fluoroaniline Reaction Reaction 4-fluoroaniline->Reaction 3-chloropropanoyl_chloride 3-chloropropanoyl_chloride 3-chloropropanoyl_chloride->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Proposed Synthesis Workflow for this compound.

Logical Relationship of Key Chemical Entities

This diagram illustrates the relationship between the starting materials and the final product in the proposed synthesis.

G Logical Relationship of Key Chemical Entities Start_4_fluoroaniline 4-fluoroaniline Process_Amidation Amidation Reaction Start_4_fluoroaniline->Process_Amidation Start_3_chloropropanoyl_chloride 3-chloropropanoyl chloride Start_3_chloropropanoyl_chloride->Process_Amidation Product_Final This compound Process_Amidation->Product_Final

Caption: Logical Relationship of Key Chemical Entities in the Synthesis.

Methodological & Application

Step-by-step synthesis protocol for 3-chloro-N-(4-fluorophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a standard laboratory procedure for the synthesis of 3-chloro-N-(4-fluorophenyl)propanamide. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research. The protocol details the acylation of 4-fluoroaniline with 3-chloropropionyl chloride. The methodology described herein is reproducible and provides a clear workflow for obtaining the target compound.

Reaction Principle

The synthesis is based on the nucleophilic acyl substitution reaction between an amine (4-fluoroaniline) and an acyl chloride (3-chloropropionyl chloride). The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond, yielding this compound.

Reaction Scheme:

4-Fluoroaniline + 3-Chloropropionyl Chloride → this compound + HCl

Experimental Protocol

Materials:

  • 4-fluoroaniline

  • 3-chloropropionyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A weak base (e.g., pyridine or triethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) and a weak base like pyridine (1.1 equivalents) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution magnetically.

  • Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over 15-20 minutes. Maintain the temperature at 0-5 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent. Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of related chloro-N-phenyl-propanamides. Actual results may vary based on specific reaction conditions and scale.

ParameterTypical Value
Reactant Ratios
4-fluoroaniline1.0 equivalent
3-chloropropionyl chloride1.1 equivalents
Base (e.g., Pyridine)1.1 equivalents
Reaction Conditions
Temperature0 °C to Room Temperature
Time2 - 4 hours
Product Characteristics
Molecular FormulaC₉H₉ClFNO
Molecular Weight201.63 g/mol
Physical AppearanceWhite to off-white solid
YieldTypically > 85% (after purification)

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

G A 1. Dissolve 4-fluoroaniline & Pyridine in DCM B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add 3-chloropropionyl chloride dropwise B->C D 4. Stir at Room Temperature (2-4h) C->D E 5. Quench with Water D->E F 6. Wash with NaHCO₃, Water, & Brine E->F G 7. Dry Organic Layer (e.g., MgSO₄) F->G H 8. Filter & Evaporate Solvent G->H I 9. Purify by Recrystallization H->I J Pure Product: This compound I->J

Caption: Synthesis and purification workflow.

Logical Relationship Diagram

This diagram shows the relationship between the reactants, key process, and the final product.

G Reactant1 4-Fluoroaniline (Nucleophile) Process Nucleophilic Acyl Substitution (Amide Bond Formation) Reactant1->Process Reactant2 3-Chloropropionyl Chloride (Electrophile) Reactant2->Process Product This compound Process->Product Byproduct HCl (Neutralized by Base) Process->Byproduct

Application Notes for 3-chloro-N-(4-fluorophenyl)propanamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-fluorophenyl)propanamide is a valuable chemical intermediate, primarily utilized in the synthesis of novel organic molecules for pharmaceutical and agrochemical research. Its bifunctional nature, featuring a reactive alkyl chloride and a derivatizable amide moiety, allows for diverse synthetic transformations. The presence of the 4-fluorophenyl group can enhance the metabolic stability and binding affinity of the final compounds.

The key reactivity of this intermediate lies in the C-3 position of the propanamide chain, which is susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide range of functional groups, including amines, azides, and thiols, leading to the synthesis of β-amino acid derivatives, heterocyclic compounds, and other complex molecular scaffolds. These downstream products are of significant interest in drug discovery for developing new therapeutic agents.

Key Applications

  • Synthesis of β-Amino Acid Derivatives: Serves as a precursor for β-alanine derivatives, which are important building blocks for peptidomimetics and other biologically active molecules.

  • Preparation of Heterocyclic Compounds: The reactive chloro group can be displaced by nucleophiles that can subsequently undergo cyclization reactions to form various heterocyclic systems.

  • Introduction of Amine Functionality: Acts as a scaffold to introduce primary, secondary, and tertiary amine functionalities, which are prevalent in many pharmacologically active compounds.

  • Precursor for "Click Chemistry": Can be converted to an azido derivative, a key component for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions.

Data Presentation

The following table summarizes expected outcomes for representative nucleophilic substitution reactions on this compound based on analogous reactions in the literature. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.

Product ClassNucleophileSolventBaseTemperature (°C)Reaction Time (h)Expected Yield (%)
β-Amino Propanamide PiperidineAcetonitrileK₂CO₃8012-1875-90
β-Amino Propanamide MorpholineDMFEt₃N25-606-1280-95
β-Azido Propanamide Sodium Azide (NaN₃)DMF/Water-80-1004-885-95
Thiazole Precursor ThioureaEthanol-Reflux6-1070-85

Experimental Protocols

Protocol 1: Synthesis of 3-(Piperidin-1-yl)-N-(4-fluorophenyl)propanamide

This protocol describes the synthesis of a β-amino propanamide derivative via nucleophilic substitution with a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (approx. 0.2 M concentration).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80°C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-(piperidin-1-yl)-N-(4-fluorophenyl)propanamide.

Protocol 2: Synthesis of 3-Azido-N-(4-fluorophenyl)propanamide

This protocol details the synthesis of a β-azido propanamide, a versatile intermediate for further transformations like "click chemistry" or reduction to a primary amine.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.

  • The crude 3-azido-N-(4-fluorophenyl)propanamide can be purified by column chromatography if necessary.

Visualizations

experimental_workflow_1 start This compound reagents Piperidine, K₂CO₃ Acetonitrile, 80°C start->reagents + reaction Nucleophilic Substitution reagents->reaction workup Aqueous Workup & Extraction reaction->workup 12-18h purification Column Chromatography workup->purification product 3-(Piperidin-1-yl)-N- (4-fluorophenyl)propanamide purification->product

Caption: Workflow for the synthesis of a β-amino propanamide.

experimental_workflow_2 start This compound reagents Sodium Azide (NaN₃) DMF/Water, 90°C start->reagents + reaction Azide Substitution reagents->reaction workup Extraction reaction->workup 4-8h purification Purification workup->purification product 3-Azido-N-(4-fluorophenyl)propanamide purification->product click Click Chemistry (e.g., with Alkyne) product->click reduction Reduction (e.g., H₂, Pd/C) product->reduction final_products Triazole Derivative β-Amino Propanamide click->final_products reduction->final_products

Applications of 3-chloro-N-(4-fluorophenyl)propanamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-fluorophenyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry primarily as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its chemical structure, featuring a reactive chloro group and a fluorinated phenyl ring, provides a scaffold for the development of novel therapeutic agents. Research into this compound and its derivatives has explored potential applications in anticancer and antimicrobial therapies. This document provides an overview of its known applications, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of relevant workflows.

Application Notes

Anticancer Potential

While direct studies on the anticancer activity of this compound are not extensively documented in publicly available literature, its structural motifs are present in various compounds investigated for their antiproliferative effects. The core structure serves as a building block for synthesizing more elaborate molecules that target specific pathways in cancer cells.

Derivatives of N-phenylpropanamide have been explored as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer.[1] For instance, a compound featuring a (4-fluorophenyl)-1H-1,2,3-triazol-1-yl moiety, structurally related to the title compound, has demonstrated moderate inhibitory activity against the androgen receptor.[1]

Furthermore, other complex molecules incorporating the N-(fluorophenyl)acetamide scaffold have been identified as inhibitors of key signaling proteins in cancer, such as Aurora Kinase B.[2] These findings suggest that this compound could be a valuable starting material for the development of novel kinase inhibitors and other anticancer agents.

Antimicrobial Properties

The presence of halogen atoms, such as chlorine and fluorine, in organic molecules is often associated with enhanced antimicrobial activity. These substitutions can increase lipophilicity, facilitating passage through microbial cell membranes.[3] N-(substituted phenyl)-chloroacetamides, a class of compounds to which this compound is related, have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and moderate activity against the yeast Candida albicans.[3] The biological activity of these compounds is influenced by the position of substituents on the phenyl ring.[3]

Derivatives of this compound, specifically semicarbazones, have been synthesized and evaluated for their antimicrobial activities, with some compounds showing promising antibacterial and antifungal effects.

Quantitative Data

Due to the limited availability of specific quantitative bioactivity data for this compound, the following table summarizes the activity of structurally related compounds to provide a comparative context for its potential efficacy.

Compound/Derivative ClassTarget/ActivityCell Line/OrganismIC50/MIC (µM)Reference
N-(4-fluorophenyl) substituted propanamide derivativeAndrogen Receptor Inhibition-0.383[1]
N-(4-fluorophenyl) chloroacetamideAntibacterialS. aureusNot specified[3]
N-(4-fluorophenyl) chloroacetamideAntibacterialMRSANot specified[3]
N-(4-fluorophenyl) chloroacetamideAntifungalC. albicansNot specified[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 3-chloro-N-(4-sulfamoylphenyl)propanamide.[4]

Materials:

  • 4-fluoroaniline

  • 3-chloropropanoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (or another suitable base)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • In a separate dropping funnel, dissolve 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous THF.

  • Add the 3-chloropropanoyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of a compound on cancer cell lines.[5]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[6][7]

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 4-fluoroaniline 4-fluoroaniline Reaction Acylation Reaction 4-fluoroaniline->Reaction 3-chloropropanoyl_chloride 3-chloropropanoyl_chloride 3-chloropropanoyl_chloride->Reaction THF_Solvent Anhydrous THF THF_Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0°C to RT Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Cytotoxicity_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate 24h (37°C, 5% CO2) Start->Incubate_24h Treat_Cells Treat Cells with Compound Dilutions Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Remove Medium & Add DMSO to Dissolve Formazan Incubate_4h->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Analyze Data: Calculate % Viability & Determine IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

References

Standard Analytical Methods for the Characterization of 3-chloro-N-(4-fluorophenyl)propanamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 3-chloro-N-(4-fluorophenyl)propanamide, a key intermediate in various synthetic chemistry endeavors. Adherence to these methodologies will ensure the reliable identification, purity assessment, and structural confirmation of this compound.

Overview of Analytical Characterization

The structural confirmation and purity assessment of this compound (Molecular Formula: C₉H₉ClFNO, Molecular Weight: 201.63 g/mol ) is achieved through a combination of spectroscopic and chromatographic techniques. The principal methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. This integrated approach provides orthogonal data to unequivocally confirm the compound's identity and quality.

A general workflow for the characterization of a newly synthesized batch of this compound is outlined below.

G cluster_synthesis Synthesis & Work-up cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of 3-chloro-N- (4-fluorophenyl)propanamide workup Reaction Work-up & Purification synthesis->workup nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) workup->nmr ms Mass Spectrometry (MS) workup->ms hplc HPLC Purity Analysis workup->hplc elemental Elemental Analysis (CHN) workup->elemental analysis Data Interpretation & Structural Confirmation nmr->analysis ms->analysis hplc->analysis elemental->analysis report Certificate of Analysis (CoA) Generation analysis->report

Caption: General workflow for the synthesis and analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound, including the carbon-hydrogen framework and the presence of fluorine.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5Broad Singlet1HN-H
~7.4 - 7.6Multiplet2HAr-H
~6.9 - 7.1Multiplet2HAr-H
~3.8Triplet2H-CH₂-Cl
~2.8Triplet2H-CO-CH₂-

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170C=O
~158 (d, ¹JCF ≈ 245 Hz)C-F
~134C-N
~121 (d, ³JCF ≈ 8 Hz)Ar-CH
~115 (d, ²JCF ≈ 22 Hz)Ar-CH
~42-CH₂-Cl
~40-CO-CH₂-

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ -115 to -120Ar-F

Experimental Protocol: NMR Spectroscopy

G start Start sample_prep Sample Preparation: Dissolve 5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃) with TMS. start->sample_prep acquisition Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer. sample_prep->acquisition processing Data Processing: Fourier transform, phase correction, and baseline correction. acquisition->processing analysis Spectral Analysis: Assign peaks, determine coupling constants, and integrate signals. processing->analysis end End analysis->end

Caption: Workflow for NMR spectroscopic analysis.
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

    • ¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence for fluorine-19.

  • Data Processing and Analysis: Process the raw data using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for all spectra.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.

Expected Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonNotes
201/203[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
127[F-C₆H₄-NH-CO]⁺Loss of -CH₂CH₂Cl radical.
111[F-C₆H₄-N]⁺Further fragmentation.
92[CH₂CH₂Cl]⁺
44[CONH₂]⁺Characteristic fragment for primary amides, though less likely here.

Experimental Protocol: Mass Spectrometry

G start Start sample_intro Sample Introduction: Introduce a dilute solution of the sample into the ion source (e.g., via GC or direct infusion). start->sample_intro ionization Ionization: Utilize Electron Ionization (EI) at 70 eV to generate charged fragments. sample_intro->ionization mass_analysis Mass Analysis: Separate ions based on their mass-to-charge ratio (m/z) using a mass analyzer. ionization->mass_analysis detection Detection: Detect the separated ions and generate a mass spectrum. mass_analysis->detection end End detection->end

Caption: Workflow for Mass Spectrometric analysis.
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to confirm the structure.

    • For high-resolution mass spectrometry (HRMS), compare the measured exact mass with the calculated theoretical mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reversed-phase method with UV detection is typically employed.

HPLC Method Parameters

Table 5: Recommended HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

G start Start sample_prep Sample Preparation: Prepare a ~0.1 mg/mL solution in mobile phase (e.g., 50:50 A:B). Filter through a 0.45 µm filter. start->sample_prep hplc_setup HPLC System Setup: Equilibrate the column with the initial mobile phase conditions. sample_prep->hplc_setup injection Sample Injection: Inject the prepared sample onto the HPLC system. hplc_setup->injection data_acq Data Acquisition: Record the chromatogram at the specified detection wavelength. injection->data_acq analysis Data Analysis: Integrate the peaks and calculate the purity based on the area percent of the main peak. data_acq->analysis end End analysis->end

Caption: Workflow for HPLC purity analysis.
  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 5 and degas them.

  • Standard and Sample Preparation:

    • Accurately prepare a stock solution of the reference standard (if available) and the sample to be tested at a concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., a mixture of mobile phase A and B).

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Data Acquisition: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample using the area percent method.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared to the theoretical values calculated from the molecular formula. The experimental values should be within ±0.4% of the theoretical values.[1]

Theoretical Elemental Composition

Table 6: Theoretical Elemental Composition for C₉H₉ClFNO

ElementTheoretical Percentage (%)
Carbon (C)53.61
Hydrogen (H)4.50
Nitrogen (N)6.95
Experimental Protocol: Elemental Analysis
  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dry, homogenous sample into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in an oxygen-rich atmosphere. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection: The combustion gases are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample based on the detector response, which is calibrated using standard reference materials. Compare the experimental results with the theoretical values.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-chloro-N-(4-fluorophenyl)propanamide is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and reaction monitoring. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for a variety of research and development applications. While no specific validated method for this compound is widely published, the described approach is based on established methodologies for similar halogenated aromatic amides.[1][2][3]

Analytical Method

The chromatographic separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water. Detection is performed using a UV detector, leveraging the chromophoric nature of the aromatic ring.

Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 10 µL[2]
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)[2]
Run Time 15 minutes

Experimental Protocols

1. Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in acetonitrile and make up to the mark with the same solvent. Sonicate if necessary to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, e.g., 60% Acetonitrile in Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Analysis Procedure

  • Ensure the HPLC system is properly equilibrated with the mobile phase at the initial conditions.

  • Inject a blank (mobile phase) to establish a baseline.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak area of the analyte.

4. Method Validation Protocol

  • Linearity: Analyze the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the regression equation.

  • Precision (Repeatability): Analyze six replicate injections of a standard solution at a mid-range concentration. Calculate the relative standard deviation (RSD) of the peak areas.

  • Accuracy (Recovery): Perform a recovery study by spiking a known amount of the analyte into a sample matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.

  • Specificity: Analyze a blank sample matrix to ensure no interfering peaks are present at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1[Data]
5[Data]
10[Data]
25[Data]
50[Data]
100[Data]
Correlation Coefficient (r²) [Value]
Regression Equation y = mx + c

Table 2: Precision (Repeatability) Data

InjectionPeak Area
1[Data]
2[Data]
3[Data]
4[Data]
5[Data]
6[Data]
Mean [Value]
Standard Deviation [Value]
RSD (%) [Value]

Table 3: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low[Data][Data][Data]
Medium[Data][Data][Data]
High[Data][Data][Data]
Mean Recovery (%) [Value]

Visualizations

HPLC_Method_Development_Workflow start_end start_end process process decision decision data data A Start: Define Analytical Need (Quantification of Compound X) B Literature Search & Physicochemical Property Review A->B C Initial Method Development (Column, Mobile Phase, Detector Selection) B->C D Method Optimization (Gradient, Flow Rate, Temperature) C->D E System Suitability Test (SST) D->E F Acceptable SST? E->F F->D No, Re-optimize G Method Validation (Linearity, Precision, Accuracy, etc.) F->G Yes H Validation Parameters Met? G->H H->D No, Re-optimize/Re-develop I Final Method Documentation (SOP, Application Note) H->I Yes J Routine Analysis I->J K End J->K

Caption: Workflow for HPLC Method Development and Validation.

Sample_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing input input process process output output A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL in Acetonitrile) A->B C Prepare Working Standards (Serial Dilution) B->C H Inject Blank, Standards, and Samples C->H D Weigh Sample E Dissolve Sample in Acetonitrile D->E F Filter Sample Solution (0.45 µm) E->F F->H G System Equilibration G->H I Chromatographic Separation H->I J Integrate Peak Areas I->J K Generate Calibration Curve J->K L Quantify Analyte in Sample K->L

References

GC-MS protocol for the identification of 3-chloro-N-(4-fluorophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Identification of 3-chloro-N-(4-fluorophenyl)propanamide by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the identification and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are intended to serve as a robust starting point for researchers in academic and industrial settings, particularly those involved in drug development and quality control. This guide covers sample preparation, instrument parameters, and data analysis, and includes a workflow diagram for clarity.

Introduction

This compound is a halogenated amide that may be synthesized as an intermediate in the development of new pharmaceutical compounds or other specialty chemicals. Accurate and reliable identification is crucial for quality control, reaction monitoring, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds such as this, offering high separation efficiency and definitive mass-based identification.[1][2] This application note presents a comprehensive GC-MS protocol for the qualitative analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate analytical method.

PropertyValue
CAS Number56767-37-4[3]
Molecular FormulaC₉H₉ClFNO
Exact Mass201.0357 [Calculated]
Molecular Weight201.63 g/mol [Calculated]
Boiling Point342.6 ± 17.0 °C at 760 mmHg[3]
LogP2.36[3]

Table 1: Chemical and Physical Properties of this compound.

Experimental Protocols

This section details the recommended procedures for sample preparation and GC-MS analysis.

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a volatile solvent suitable for GC-MS analysis.[4][5][6]

Reagents and Materials:

  • This compound standard

  • High-purity solvent (e.g., dichloromethane, ethyl acetate, or methanol)

  • 2 mL autosampler vials with caps

  • Micropipettes

  • Vortex mixer

  • 0.22 µm syringe filters (if samples contain particulates)[5]

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent.

  • Working Standard: Dilute the stock solution to a working concentration of approximately 10 µg/mL.[4]

  • Sample Preparation: If analyzing a solid sample, dissolve it in the chosen solvent to achieve a similar concentration. For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[6][7]

  • Filtration (if necessary): If the sample solution contains any solid particles, filter it through a 0.22 µm syringe filter into a clean autosampler vial.[5]

  • Transfer: Transfer the final sample solution into a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph (GC)
Injection Port Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium, 1.0 mL/min constant flow
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Temperature ProgramInitial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer (MS)
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range40 - 450 amu
Solvent Delay3 minutes

Table 2: Recommended GC-MS Parameters.

Data Presentation and Interpretation

The primary outputs of the GC-MS analysis will be a total ion chromatogram (TIC) and a mass spectrum for the peak of interest.

  • Retention Time (RT): The time at which the analyte elutes from the GC column. This should be consistent for a given method.

  • Mass Spectrum: A plot of ion abundance versus mass-to-charge ratio (m/z). The fragmentation pattern is a chemical fingerprint that can be used for identification. The NIST WebBook has a reference mass spectrum for Propanamide, N-(4-fluorophenyl)-3-chloro-.[8]

Expected Mass Fragmentation: While an experimental mass spectrum should be obtained, key expected fragments for this compound may include:

  • The molecular ion (M⁺) at m/z 201.

  • Fragments corresponding to the loss of a chlorine atom.

  • Fragments related to the fluorophenyl group and the propanamide chain.

Quantitative data should be summarized as shown in Table 3.

ParameterValue
Retention Time (RT)To be determined experimentally
Molecular Ion (m/z)201 (expected)
Key Fragment Ions (m/z)To be determined experimentally
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

Table 3: Summary of Quantitative Data (to be determined).

Workflow Diagram

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample Dissolve Dissolve/Dilute Sample Sample->Dissolve Standard Prepare Standard (10 µg/mL) Vial Transfer to Autosampler Vial Standard->Vial Filter Filter Sample (if needed) Dissolve->Filter Filter->Vial GC_Inject Inject Sample into GC-MS Vial->GC_Inject Separate Chromatographic Separation GC_Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Process Data (TIC & Mass Spectra) Detect->Process Identify Identify Peak by RT & Spectrum Process->Identify Report Generate Report Identify->Report

Caption: GC-MS analysis workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound using GC-MS. The outlined procedures for sample preparation and instrument parameters serve as a solid foundation for researchers. It is recommended that the method be validated in the specific laboratory setting to ensure accuracy and precision. The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in the identification of the target analyte.

References

Application Notes and Protocols for In Vitro Profiling of 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

These application notes provide a comprehensive guide for the initial in vitro characterization of the biological activity of the compound 3-chloro-N-(4-fluorophenyl)propanamide. Due to the limited specific biological data available for this compound, a tiered screening approach is recommended to elucidate its potential cytotoxic effects, enzyme inhibitory activity, and receptor binding affinity. The following protocols are foundational and can be adapted based on initial findings.

II. Physicochemical Properties (Hypothetical Data)

A summary of key physicochemical properties is essential for proper handling and assay design. The following table presents hypothetical data for this compound, which should be experimentally determined.

PropertyValueNotes
Molecular FormulaC₉H₉ClFNO
Molecular Weight201.63 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO (>10 mM), Ethanol (>5 mM); Poorly soluble in water (<10 µM)Stock solutions should be prepared in DMSO.
StabilityStable at room temperature for short periods. Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.Protect from light.

III. Recommended In Vitro Assay Cascade

A logical workflow for the initial screening of this compound is crucial for efficient data generation. The following diagram illustrates a recommended cascade of assays, starting with broad cytotoxicity assessment, followed by more specific functional assays.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation & Characterization Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Enzyme_Inhibition Enzyme Inhibition Screening (Panel of relevant enzymes) Cytotoxicity->Enzyme_Inhibition Receptor_Binding Receptor Binding Assays (Panel of relevant receptors) Cytotoxicity->Receptor_Binding IC50 IC50/EC50 Determination Enzyme_Inhibition->IC50 Receptor_Binding->IC50 MOA Mechanism of Action Studies IC50->MOA

Caption: Recommended workflow for in vitro screening of this compound.

IV. Experimental Protocols

A. Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of this compound on a selected cell line (e.g., HeLa, A549, or a cell line relevant to a specific therapeutic area). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.15 ± 0.0992.0%
100.85 ± 0.0668.0%
500.45 ± 0.0536.0%
1000.15 ± 0.0312.0%
B. Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for screening this compound against a specific enzyme. This example uses a generic kinase, but the principle can be adapted for other enzymes like proteases or phosphatases by using the appropriate substrate and detection method.

Principle: The activity of an enzyme is monitored by measuring the change in absorbance of a substrate or product over time. An inhibitor will cause a decrease in the rate of this change. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can then be determined.[3]

Materials:

  • Purified enzyme (e.g., a specific kinase)

  • Enzyme-specific substrate and co-factors (e.g., ATP for kinases)

  • Assay buffer (specific to the enzyme)

  • This compound

  • Positive control inhibitor (e.g., staurosporine for kinases)

  • 96-well or 384-well plates

  • Multi-well spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all reagents in the appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or control to the wells of the assay plate.

    • Add 10 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate/co-factor mix.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (e.g., 30°C) multi-well spectrophotometer and measure the absorbance at the appropriate wavelength in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation:

Compound Conc. (µM)Reaction Rate (mOD/min)% Inhibition
Vehicle Control25.4 ± 1.50%
0.124.8 ± 1.22.4%
120.1 ± 1.020.9%
1012.5 ± 0.850.8%
505.2 ± 0.579.5%
1002.1 ± 0.391.7%

Mechanism of Inhibition Study Workflow:

If significant inhibition is observed, further studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) are warranted.[4]

MOA_Study Initial_Screening Initial Screening (Fixed Substrate, Variable Inhibitor) IC50_Determination IC50 Determination Initial_Screening->IC50_Determination Kinetic_Analysis Kinetic Analysis (Varying Substrate and Inhibitor) IC50_Determination->Kinetic_Analysis Data_Plotting Data Plotting (e.g., Lineweaver-Burk Plot) Kinetic_Analysis->Data_Plotting Mechanism_Determination Mechanism Determination (Competitive, Non-competitive, etc.) Data_Plotting->Mechanism_Determination

Caption: Workflow for determining the enzyme inhibition mechanism.

C. Protocol 3: Receptor-Ligand Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine if this compound can displace a known radiolabeled ligand from its receptor. This is a common method to screen for receptor antagonists or agonists.[5][6]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., ³H-labeled) with known affinity for the target receptor

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • This compound

  • Unlabeled known ligand (for non-specific binding determination)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Receptor preparation + radiolabeled ligand + assay buffer.

    • Non-specific Binding: Receptor preparation + radiolabeled ligand + excess unlabeled known ligand.

    • Competitive Binding: Receptor preparation + radiolabeled ligand + various concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the compound concentration to determine the IC₅₀ or Kᵢ value.

Data Presentation:

Compound Conc. (µM)CPM (Counts Per Minute)% Specific Binding
Total Binding15,000 ± 800100%
Non-specific Binding1,500 ± 2000%
0.0114,500 ± 75096.3%
0.112,000 ± 60077.8%
18,000 ± 45048.1%
103,000 ± 30011.1%
1001,600 ± 2500.7%

V. Concluding Remarks

The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of this compound. The data generated from these assays will help to identify its potential biological activities and guide further investigation into its mechanism of action. It is recommended to perform all experiments with appropriate controls and in at least triplicate to ensure data accuracy and reproducibility. Based on the initial findings, the assay conditions and the selection of subsequent assays should be optimized.

References

Best practices for handling and storing 3-chloro-N-(4-fluorophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed safety and handling information was found for 3-chloro-N-(4-fluorophenyl)propanamide (CAS No. 56767-37-4). The following guidelines are based on best practices for handling similar chemical compounds and should be supplemented with a substance-specific MSDS, which should be obtained from the supplier before any handling or use. The information provided here is for general guidance only and should not be considered a substitute for a formal risk assessment.

Section 1: Hazard Identification and Classification

General Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

  • Long-term effects are unknown.

Section 2: Physical and Chemical Properties

A summary of available physical and chemical properties is provided below.

PropertyValue
Molecular Formula C₁₀H₁₀ClNO
Boiling Point 342.6 ± 17.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³

Section 3: Handling and Storage Protocols

3.1 Personal Protective Equipment (PPE)

A fundamental aspect of safe laboratory practice is the consistent and correct use of PPE.

Protocol for Donning and Doffing PPE

  • Donning:

    • Perform hand hygiene.

    • Put on a lab coat, ensuring it is fully buttoned.

    • Put on safety glasses with side shields or chemical splash goggles.

    • Put on a suitable respirator if working with fine powders or in a poorly ventilated area.

    • Put on chemical-resistant gloves (e.g., nitrile), ensuring they overlap the cuffs of the lab coat.

  • Doffing:

    • Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contamination.

    • Perform hand hygiene.

    • Remove the lab coat by folding it inward on itself to contain any contamination.

    • Remove eye and face protection.

    • Perform hand hygiene.

3.2 Storage

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

ParameterRecommendation
Storage Condition Store in a tightly closed container.
Location Store in a cool, dry, and well-ventilated area.
Incompatibilities Store away from strong oxidizing agents and incompatible materials.

3.3 Spill and Disposal Procedures

Accidental spills must be handled promptly and safely.

Protocol for Small Spill Cleanup

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste container according to institutional and local regulations.

Section 4: First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Visual Workflow and Hazard Mitigation

The following diagrams illustrate the general workflow for handling potentially hazardous chemicals and a summary of hazard mitigation strategies.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment a Obtain & Review MSDS b Don Appropriate PPE a->b c Weigh/Measure in Ventilated Enclosure b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Properly Store or Dispose of Chemical e->f g Doff PPE f->g

Caption: General workflow for handling chemical compounds.

G cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies H1 Inhalation M1 Use Fume Hood H1->M1 H2 Skin/Eye Contact M2 Wear Gloves & Goggles H2->M2 H3 Ingestion M3 No Food/Drink in Lab H3->M3

Caption: Hazard mitigation strategies.

Application Note and Protocol: Determining the Solubility of 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] 3-chloro-N-(4-fluorophenyl)propanamide is a compound of interest in drug discovery, and understanding its solubility profile in various solvents is essential for preclinical and formulation studies. As specific solubility data for this compound is not extensively documented in publicly available literature, this document provides a detailed protocol for its experimental determination.

The recommended method is the equilibrium shake-flask method, which is considered the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[3] This method involves equilibrating an excess amount of the solid compound with a solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

This application note provides a comprehensive, step-by-step protocol for determining the solubility of this compound in various solvents, guidelines for data presentation, and a visual workflow to ensure accurate and reproducible results.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol details the procedure for determining the equilibrium solubility of this compound.

1. Principle

An excess of the solid compound is added to a known volume of the test solvent. The resulting suspension is agitated at a constant temperature until equilibrium is achieved between the undissolved solid and the dissolved compound. After reaching equilibrium, the undissolved solid is separated by centrifugation and/or filtration. The concentration of this compound in the resulting saturated solution (supernatant) is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4][5][6]

2. Materials and Reagents

  • Compound: this compound (solid, high purity)

  • Solvents: A range of analytical grade solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), n-Octanol).

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

    • Orbital shaker or thermomixer with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

    • Syringes

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector or a UV-Vis spectrophotometer

    • pH meter (for aqueous solutions)

3. Step-by-Step Procedure

3.1. Preparation of Calibration Standards

  • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the analytical mobile phase (for HPLC) or the respective test solvent (for UV-Vis) to create a series of at least five calibration standards of known concentrations.

  • Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve of response versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.99.

3.2. Sample Preparation and Equilibration

  • Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial (e.g., 2-5 mg of compound per 1 mL of solvent).

  • Record the exact weight of the compound added.

  • Add a precise volume of the desired test solvent (e.g., 2 mL) to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm).[7]

  • Equilibrate the samples for a sufficient duration. A period of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is reached.[2][8]

3.3. Separation of Saturated Solution

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • To separate the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Carefully withdraw the supernatant using a syringe.

  • Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining solid microparticles. Note: The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

3.4. Quantification of Solute Concentration

  • Dilute the clear, filtered supernatant with the appropriate solvent (mobile phase for HPLC or the test solvent for UV-Vis) to a concentration that falls within the linear range of the previously generated calibration curve.

  • Analyze the diluted sample using the calibrated HPLC or UV-Vis method.

  • Perform each measurement in triplicate to ensure precision.

4. Data Analysis and Calculation

  • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor.

  • The final solubility is typically expressed in units such as mg/mL, µg/mL, or Molarity (mol/L).

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation

Quantitative solubility data should be summarized in a clear and organized table to facilitate comparison across different solvent systems and conditions.

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
Water25
PBS (pH 7.4)25
Ethanol25
Methanol25
Acetonitrile25
DMSO25
User-defined SolventUser-defined

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add Excess Solid Compound to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal Vial & Agitate at Constant Temp (24-48 hours) B->C D 4. Centrifuge to Pellet Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Filtrate to Working Concentration E->F G 7. Quantify by HPLC or UV-Vis F->G H 8. Calculate Solubility using Calibration Curve G->H

Caption: Workflow for Shake-Flask Solubility Determination.

References

Application Note and Protocol for the Scale-up Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-chloro-N-(4-fluorophenyl)propanamide, a key intermediate in various chemical and pharmaceutical research applications. The synthesis involves the acylation of 4-fluoroaniline with 3-chloropropionyl chloride. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and analytical characterization of the final product.

Introduction

This compound is a valuable building block in organic synthesis. The efficient and scalable production of this compound is crucial for its use in research and development. The described method is a robust and reproducible procedure for obtaining high-purity material suitable for further synthetic transformations. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 4-fluoroaniline attacks the carbonyl carbon of 3-chloropropionyl chloride.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products reactant1 4-Fluoroaniline reaction_node + reactant1->reaction_node reactant2 3-Chloropropionyl chloride reactant2->reaction_node product This compound byproduct HCl arrow_node -> reaction_node->arrow_node Pyridine, CH2Cl2, 0 °C to rt arrow_node->product arrow_node->byproduct

Caption: Synthesis of this compound.

Experimental Protocol

3.1. Materials and Equipment

  • 4-Fluoroaniline (Reagent grade, ≥99%)

  • 3-Chloropropionyl chloride (≥98%)

  • Pyridine (Anhydrous, ≥99.8%)

  • Dichloromethane (DCM, Anhydrous, ≥99.8%)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (500 mL)

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.2. Procedure

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoroaniline (11.1 g, 100 mmol) and anhydrous dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add pyridine (8.7 mL, 110 mmol) to the stirred solution.

  • Addition of Acylating Agent: Add a solution of 3-chloropropionyl chloride (13.9 g, 110 mmol) in anhydrous dichloromethane (50 mL) dropwise via the addition funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl (100 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Workflow Diagram

workflow start Start setup Dissolve 4-fluoroaniline in DCM and cool to 0 °C start->setup add_pyridine Add pyridine setup->add_pyridine add_acyl_chloride Add 3-chloropropionyl chloride solution dropwise at < 5 °C add_pyridine->add_acyl_chloride react Stir at room temperature for 2-3 hours add_acyl_chloride->react quench Quench with 1 M HCl react->quench extract Separate organic layer and wash with 1 M HCl, NaHCO3, and brine quench->extract dry Dry organic layer over MgSO4 extract->dry concentrate Filter and concentrate in vacuo dry->concentrate recrystallize Recrystallize from ethyl acetate/hexanes concentrate->recrystallize end Obtain pure product recrystallize->end

Caption: Experimental workflow for the synthesis.

Data Summary

ParameterValue
Reactants
4-Fluoroaniline11.1 g (100 mmol)
3-Chloropropionyl chloride13.9 g (110 mmol)
Pyridine8.7 mL (110 mmol)
Solvent Anhydrous Dichloromethane (250 mL total)
Reaction Time 2-3 hours
Reaction Temperature 0 °C to Room Temperature
Product Yield (Typical) 18.1 g (90%)
Appearance White to off-white solid
Melting Point 108-110 °C

Characterization Data

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-8.2 (br s, 1H, NH), 7.4-7.5 (m, 2H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 3.8 (t, 2H, CH₂Cl), 2.8 (t, 2H, CH₂CO)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 168.5 (C=O), 159.5 (d, J=243 Hz, C-F), 133.5 (s, Ar-C), 122.0 (d, J=8 Hz, Ar-CH), 115.5 (d, J=22 Hz, Ar-CH), 41.0 (CH₂Cl), 39.0 (CH₂CO)
IR (ATR) ν (cm⁻¹): 3300 (N-H stretch), 1670 (C=O stretch, amide I), 1550 (N-H bend, amide II), 1510, 1410 (aromatic C=C stretch), 1215 (C-F stretch), 750 (C-Cl stretch)
Mass Spec (EI) m/z (%): 201 (M⁺, 40), 111 (100), 75 (30)

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 3-Chloropropionyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

This protocol provides a reliable method for the synthesis of this compound. For further scale-up, optimization of reaction conditions and purification techniques may be necessary.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chloro-N-(4-fluorophenyl)propanamide and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most direct and widely used method is the nucleophilic acyl substitution of 4-fluoroaniline with 3-chloropropanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Why is the yield of my reaction lower than expected?

A2: Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or product, and the formation of side products. Key areas to investigate include the purity of reagents and solvents, reaction temperature, and the effectiveness of the base used.

Q3: What are the common side products in this synthesis?

A3: A common side product is the di-acylated aniline, where a second molecule of 3-chloropropanoyl chloride reacts with the newly formed amide. This is more likely to occur under harsh reaction conditions. Another potential side reaction is the polymerization of 3-chloropropanoyl chloride.

Q4: How can I minimize the formation of the di-acylated byproduct?

A4: To reduce di-acylation, it is crucial to control the reaction temperature, typically by running the reaction at a lower temperature (e.g., 0 °C to room temperature). Slow, dropwise addition of the 3-chloropropanoyl chloride to the solution of 4-fluoroaniline can also help to maintain a low concentration of the acylating agent and favor the mono-acylated product.

Q5: What is the role of the base in this reaction, and which one should I choose?

A5: The base is essential for neutralizing the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl will protonate the starting 4-fluoroaniline, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine or pyridine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Impure or wet starting materials/solvents.2. Inactive 3-chloropropanoyl chloride (hydrolyzed).3. Insufficient or inappropriate base.4. Low reaction temperature.1. Ensure all reagents and solvents are pure and anhydrous.2. Use freshly opened or distilled 3-chloropropanoyl chloride.3. Use at least one equivalent of a non-nucleophilic base like triethylamine. Ensure the base is dry.4. Allow the reaction to warm to room temperature or gently heat if monitoring shows no progress.
Significant Di-acylation Product 1. High reaction temperature.2. Rapid addition of 3-chloropropanoyl chloride.3. Incorrect stoichiometry (excess acylating agent).1. Maintain a low reaction temperature (e.g., 0 °C).2. Add the 3-chloropropanoyl chloride dropwise over an extended period.3. Use a 1:1 or slight excess of the aniline to the acyl chloride.
Formation of Colored Impurities 1. Oxidation of 4-fluoroaniline.2. High reaction temperature leading to decomposition.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Avoid excessive heating.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup.2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.2. Add a small amount of brine or a different organic solvent to break the emulsion.

Data Presentation

The following table summarizes typical yields for the acylation of 4-fluoroaniline with different acylating agents under optimized conditions, providing a benchmark for what can be expected in the synthesis of this compound.

Aniline Derivative Acylating Agent Base Solvent Yield (%) Reference
4-FluoroanilineAcetic AnhydrideN,N-DiisopropylethylamineDichloromethane99%[1]
N-isopropyl-4-fluoroanilineChloroacetyl ChlorideNone (reflux)Toluene96%[2]
4-fluoroanilineAcetyl ChlorideSodium AcetateWater/HCl-[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound:

Materials:

  • 4-fluoroaniline

  • 3-chloropropanoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoroaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve 4-fluoroaniline & base in anhydrous DCM cool Cool to 0 °C setup->cool add_acyl Add 3-chloropropanoyl chloride dropwise cool->add_acyl react Stir at room temperature add_acyl->react quench Quench with water react->quench extract Wash with NaHCO3 & brine quench->extract dry Dry and concentrate extract->dry purify Recrystallize or chromatograph dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Purity of Reagents & Solvents? start->check_reagents check_conditions Review Reaction Conditions? start->check_conditions check_side_products Analyze for Side Products? start->check_side_products solution_reagents Use pure, anhydrous materials. Use fresh acyl chloride. check_reagents->solution_reagents Impure/Wet solution_conditions Optimize temperature. Ensure adequate, dry base. check_conditions->solution_conditions Suboptimal solution_side_products Lower temperature. Slow addition of acyl chloride. check_side_products->solution_side_products Di-acylation

Caption: Troubleshooting guide for low yield in the synthesis.

References

Common impurities and byproducts in 3-chloro-N-(4-fluorophenyl)propanamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-N-(4-fluorophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 4-fluoroaniline with 3-chloropropanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reactants are 4-fluoroaniline and 3-chloropropanoyl chloride. A base, such as pyridine, triethylamine, or an aqueous solution of sodium hydroxide or potassium carbonate, is also required. The reaction is typically carried out in a suitable aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetone.

Q3: What are the primary safety precautions to consider during this synthesis?

A3: 3-Chloropropanoyl chloride is corrosive and lachrymatory and reacts violently with water. Therefore, the reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction can be exothermic, so controlled addition of the acyl chloride and cooling of the reaction mixture are recommended.

Troubleshooting Guide

Issue 1: Low or No Product Formation

  • Question: I am not observing any significant formation of the desired this compound product. What could be the issue?

  • Answer: Low or no product yield can stem from several factors:

    • Inactive Reagents: Ensure the 4-fluoroaniline is pure and the 3-chloropropanoyl chloride has not hydrolyzed due to improper storage. The acyl chloride is particularly sensitive to moisture.

    • Insufficient Base: The base is crucial for neutralizing the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of the 4-fluoroaniline, rendering it non-nucleophilic and halting the reaction.

    • Low Reaction Temperature: While the reaction is often performed at low temperatures to control exothermicity, the temperature might be too low for the reaction to proceed at a reasonable rate. Consider allowing the reaction to slowly warm to room temperature after the addition of the acyl chloride.

Issue 2: Presence of Multiple Spots on TLC or Peaks in HPLC Analysis

  • Question: My reaction mixture shows multiple spots on the TLC plate, and the HPLC analysis indicates the presence of several impurities. What are these byproducts, and how can I minimize them?

  • Answer: The formation of multiple byproducts is a common issue. Please refer to the table below for a summary of common impurities and methods to mitigate their formation.

Summary of Common Impurities and Byproducts
Impurity/ByproductChemical StructureLikely CauseIdentification MethodsMitigation Strategies
Unreacted 4-fluoroaniline 4-F-C₆H₄-NH₂Incomplete reaction; insufficient 3-chloropropanoyl chloride.HPLC, GC-MS, ¹H NMRUse a slight excess (1.05-1.1 equivalents) of 3-chloropropanoyl chloride. Ensure adequate reaction time and temperature.
N,N-diacyl-4-fluoroaniline (Cl-CH₂CH₂CO)₂-N-C₆H₄-FUse of a strong, non-hindered base and high temperatures can promote a second acylation.HPLC-MS, ¹H NMR, ¹³C NMRUse a hindered base or an aqueous inorganic base. Maintain a low reaction temperature.
Hydrolysis product of acyl chloride Cl-CH₂CH₂-COOHPresence of water in the reaction mixture.HPLC, GC-MS (after derivatization)Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product of reaction with solvent Varies with solventReaction of the highly reactive 3-chloropropanoyl chloride with certain solvents (e.g., alcohols).HPLC-MS, GC-MSChoose an inert aprotic solvent such as DCM, THF, or acetone.
Polymeric materials High molecular weight speciesSide reactions of the bifunctional 3-chloropropanoyl chloride, especially under harsh conditions.Size Exclusion Chromatography (SEC), MALDI-TOF MSMaintain controlled reaction conditions, including low temperature and dropwise addition of the acyl chloride.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-fluoroaniline

  • 3-chloropropanoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 equivalents) or pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath to 0 °C.

  • Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Analytical Methodology: HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve a small amount of the reaction mixture or isolated product in the initial mobile phase composition or a compatible solvent like acetonitrile.

Visualizations

Synthesis_Pathway 4-fluoroaniline 4-fluoroaniline product This compound 4-fluoroaniline->product + 3-chloropropanoyl_chloride 3-chloropropanoyl_chloride 3-chloropropanoyl_chloride->product HCl_byproduct HCl product->HCl_byproduct generates base Base (e.g., Et3N) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: Synthesis of this compound.

Side_Reaction acyl_chloride 3-chloropropanoyl chloride hydrolysis_product 3-chloropropanoic acid acyl_chloride->hydrolysis_product hydrolysis water H2O (impurity) water->hydrolysis_product

Caption: Hydrolysis of 3-chloropropanoyl chloride side reaction.

Troubleshooting_Workflow start Low Product Yield check_reagents Check Reagent Purity and Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_base Verify Stoichiometry of Base base_ok Base Stoichiometry Correct? check_base->base_ok check_temp Optimize Reaction Temperature temp_ok Temperature Optimized? check_temp->temp_ok reagents_ok->start No, Replace Reagents reagents_ok->check_base Yes base_ok->start No, Adjust Stoichiometry base_ok->check_temp Yes temp_ok->start No, Further Optimization Needed success Improved Yield temp_ok->success Yes

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Purification of 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-chloro-N-(4-fluorophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically residual starting materials and byproducts from the synthesis. The synthesis of this compound generally involves the reaction of 4-fluoroaniline with 3-chloropropionyl chloride. Therefore, the primary impurities to expect are:

  • 4-fluoroaniline: Unreacted starting material.

  • 3-chloropropionyl chloride: Unreacted starting material, though often quenched during workup.

  • Hydrolyzed 3-chloropropionyl chloride: This forms 3-chloropropionic acid.

  • Diacylated byproduct: Formation of N-(4-fluorophenyl)-N-(3-chloropropanoyl)propanamide.

Impurities from the starting materials themselves, such as isomers of 4-fluoroaniline (e.g., 2-fluoroaniline or 3-fluoroaniline), can also be present.

Q2: What is the recommended first step for purifying the crude product?

A2: An initial washing or extraction is recommended before proceeding to more rigorous purification methods like recrystallization or chromatography. Washing the crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) with a dilute acid solution (e.g., 1M HCl) can help remove any unreacted 4-fluoroaniline. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove acidic impurities like 3-chloropropionic acid.

Q3: Which purification technique is most suitable for achieving high purity?

A3: Both recrystallization and flash column chromatography are effective methods for purifying this compound. The choice between them depends on the impurity profile and the desired scale.

  • Recrystallization is often preferred for larger quantities if a suitable solvent system can be identified, as it is generally more cost-effective and scalable.

  • Flash column chromatography offers higher resolution for separating impurities with similar polarities to the product and is excellent for smaller scales or when recrystallization is ineffective.

Troubleshooting Guide

Below are common issues encountered during the purification of this compound and their potential solutions.

Issue 1: Oily Product After Recrystallization

Possible Cause:

  • The chosen solvent system may not be optimal, leading to the product "oiling out" instead of crystallizing.

  • The presence of impurities is depressing the melting point and preventing crystallization.

  • The cooling process is too rapid.

Solutions:

  • Optimize the solvent system: Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystal nucleation.

  • Seed the solution: If you have a small amount of pure product, add a seed crystal to the cooled solution.

  • Slow cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.

Issue 2: Low Recovery After Recrystallization

Possible Cause:

  • The product has significant solubility in the cold recrystallization solvent.

  • Too much solvent was used.

Solutions:

  • Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cool thoroughly: Ensure the crystallization mixture is cooled for a sufficient amount of time to maximize crystal formation.

  • Solvent selection: Choose a solvent system where the product has very low solubility at cold temperatures.

Issue 3: Co-elution of Impurities During Column Chromatography

Possible Cause:

  • The polarity of the eluent is too high, causing the product and impurities to move too quickly down the column.

  • The chosen stationary phase (e.g., silica gel) is not providing adequate separation.

Solutions:

  • Optimize the mobile phase: Use a less polar solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.

  • Try a different stationary phase: If silica gel is ineffective, consider using alumina or a reverse-phase C18 silica gel.

Data Presentation

Table 1: Suggested Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Procedure
Ethanol/WaterAs neededDissolve crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to clarify. Allow to cool slowly.
Ethyl Acetate/HexanesAs neededDissolve crude product in a minimal amount of hot ethyl acetate. Add hexanes dropwise until cloudiness persists. Allow to cool slowly.
TolueneAs neededDissolve crude product in hot toluene and allow to cool.

Table 2: General Flash Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30% Ethyl Acetate)
Loading Technique Dry loading (adsorbing the crude product onto a small amount of silica gel) is often preferred over wet loading to improve resolution.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to boiling.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry, free-flowing powder.

  • Carefully add the dry sample to the top of the packed column.

  • Begin elution with the low-polarity mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Wash Aqueous Wash (Acid/Base) Crude->Wash Recrystallization Recrystallization Wash->Recrystallization Chromatography Flash Column Chromatography Wash->Chromatography Pure Pure Product Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut LowRecovery Low Recovery? OilingOut->LowRecovery No Solvent Change Solvent System or Add Anti-Solvent OilingOut->Solvent Yes Cooling Cool Slowly & Scratch Flask OilingOut->Cooling Yes Success Successful Crystallization LowRecovery->Success No Concentrate Reduce Solvent Volume & Cool Thoroughly LowRecovery->Concentrate Yes Solvent->Start Cooling->Start Concentrate->Start

Caption: Troubleshooting decision tree for recrystallization issues.

Identifying and minimizing side reactions of 3-chloro-N-(4-fluorophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing side reactions during the synthesis of 3-chloro-N-(4-fluorophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is the acylation of 4-fluoroaniline with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the most likely side reactions to occur during this synthesis?

The primary side reactions of concern are:

  • Diacylation: The product, a secondary amide, can potentially undergo a second acylation to form a diacyl-substituted aniline. This is more likely if an excess of 3-chloropropionyl chloride is used or if the reaction temperature is too high.

  • Friedel-Crafts Acylation: The aromatic ring of 4-fluoroaniline or the product can undergo electrophilic substitution by the acylium ion generated from 3-chloropropionyl chloride, leading to ketone impurities.[1][2][3][4] This is generally less common under standard amidation conditions but can be promoted by Lewis acid catalysts.

  • Hydrolysis: If water is present in the reaction mixture, 3-chloropropionyl chloride can hydrolyze to 3-chloropropionic acid. This not only consumes the acylating agent but the resulting carboxylic acid can be difficult to remove from the product.

Q3: How can I monitor the progress of the reaction and detect impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction progress and identifying the formation of impurities.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile byproducts.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete reaction. 2. Hydrolysis of 3-chloropropionyl chloride. 3. Formation of significant side products.1. Increase reaction time or temperature moderately. Monitor by HPLC to avoid degradation. 2. Ensure all reagents and solvents are anhydrous. 3. Optimize stoichiometry (use a slight excess of the aniline). Purify the product using column chromatography or recrystallization.
Presence of a Higher Molecular Weight Impurity This is likely the diacylated byproduct.Use a 1:1 molar ratio of 4-fluoroaniline to 3-chloropropionyl chloride. Add the acylating agent dropwise at a low temperature to control the reaction.
Formation of a Colored Impurity Oxidation of the aniline starting material or side products.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify Presence of unreacted starting materials or closely related side products.Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. Recrystallization from an appropriate solvent can also be effective.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-fluoroaniline

  • 3-chloropropionyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting aniline.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the proportion of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
4-fluoroanilineC₆H₆FN111.12
3-chloropropionyl chlorideC₃H₄Cl₂O126.97
This compoundC₉H₉ClFNO201.63

Table 2: Typical HPLC Retention Times (Illustrative)

CompoundRetention Time (min)
4-fluoroaniline3.5
3-chloropropionyl chloride(Not UV active under these conditions)
This compound8.2
Diacylation byproduct~12.5
Friedel-Crafts byproduct~10.8

Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-fluoroaniline 4-fluoroaniline Acylation Acylation 4-fluoroaniline->Acylation 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Acylation Base Base Base->Acylation Quench Quench Acylation->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Target_Product This compound Purification->Target_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Start 4-fluoroaniline + 3-chloropropionyl chloride Main_Product This compound Start->Main_Product Desired Pathway Diacylation Diacylation Product Start->Diacylation Excess Acylating Agent Friedel_Crafts Friedel-Crafts Product Start->Friedel_Crafts Lewis Acid Catalyst Hydrolysis 3-chloropropionic acid 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Hydrolysis Presence of Water

Caption: Potential main and side reaction pathways.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Purity Check Starting Material Purity and Anhydrous Conditions Problem->Check_Purity Analyze_Mixture Analyze Reaction Mixture by HPLC/GC-MS Check_Purity->Analyze_Mixture Identify_Byproduct Identify Major Byproduct(s) Analyze_Mixture->Identify_Byproduct Diacylation_Solution Adjust Stoichiometry, Control Temperature Identify_Byproduct->Diacylation_Solution Diacylation FC_Solution Avoid Lewis Acids, Use Non-aromatic Solvent Identify_Byproduct->FC_Solution Friedel-Crafts Hydrolysis_Solution Ensure Anhydrous Conditions Identify_Byproduct->Hydrolysis_Solution Hydrolysis Optimize_Purification Optimize Chromatography or Recrystallization Identify_Byproduct->Optimize_Purification Unreacted Starting Materials

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Solubility of 3-Chloro-N-(4-fluorophenyl)propanamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-chloro-N-(4-fluorophenyl)propanamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with organic compounds like this compound. Here’s a recommended initial approach:

  • Start with a small amount: Attempt to dissolve a small, precisely weighed amount of the compound in your buffer to determine its approximate solubility.

  • Use of Co-solvents: Introduce a water-miscible organic solvent (co-solvent) to your buffer system. Common choices include DMSO, ethanol, or PEG 400.[1][2][3][4] It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological assay.[5]

  • Gentle Heating and Agitation: Mild heating (e.g., 37°C) and consistent agitation (e.g., vortexing or sonication) can aid in the dissolution process. However, be cautious as excessive heat may degrade the compound.

Q2: What are some common strategies to significantly enhance the solubility of a poorly soluble compound like this compound for in vitro assays?

A2: Several effective techniques can be employed to improve the solubility of poorly water-soluble drugs for biological assays.[6][7] These methods can be broadly categorized as physical and chemical modifications.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[8][][10][11] By protonating or deprotonating the molecule, it can become more water-soluble.

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[12][13][14][15][16]

    • Surfactants: Surfactants, or detergents, can be used to solubilize hydrophobic compounds by forming micelles.[17][18][19][20] The choice of surfactant (non-ionic, ionic, or zwitterionic) is critical to avoid interference with the assay.[17]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[1][21]

    • Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which dramatically increases the surface area and, consequently, the dissolution rate and saturation solubility.[22][23][24][25]

  • Solid Dispersions: This method involves dispersing the drug in a hydrophilic matrix at a solid state.[26][27][28][29][30] When the solid dispersion is introduced to an aqueous medium, the carrier dissolves, releasing the drug as fine, colloidal particles.[30]

Q3: How do I choose the right co-solvent for my experiment, and what are the potential pitfalls?

A3: The selection of a co-solvent depends on the compound's properties and the tolerance of the biological assay.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol are frequently used.[1][3][4]

  • Considerations:

    • Toxicity: Co-solvents can be toxic to cells. It is essential to determine the maximum tolerable concentration in your specific assay. For instance, DMSO concentrations above 1% can interfere with cell-based assays.[5]

    • Compound Stability: Ensure the chosen co-solvent does not react with or degrade your compound.

    • Precipitation upon Dilution: A common issue is the precipitation of the compound when the co-solvent stock solution is diluted into the aqueous assay buffer. To mitigate this, it is preferable to add the DMSO stock directly to the final assay media rather than creating an intermediate aqueous dilution.[5]

Q4: Can pH adjustment be used for this compound?

A4: The effectiveness of pH adjustment depends on whether the compound is ionizable (i.e., has acidic or basic functional groups). While the amide group in this compound is generally considered neutral, its exact pKa would determine if pH modification can significantly alter its solubility. A preliminary experiment to assess solubility at different pH values (e.g., pH 5, 7, and 9) would be necessary to determine the utility of this approach.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during the experiment.
Potential Cause Troubleshooting Step
Supersaturation The initial concentration in the stock solution is too high, leading to precipitation upon dilution into the aqueous buffer.
Low Kinetic Solubility The compound dissolves initially but crashes out over time.
Temperature Fluctuation A decrease in temperature can reduce solubility.
Interaction with Assay Components The compound may be interacting with proteins or other components in the assay medium, leading to precipitation.
Issue 2: Inconsistent results or low compound activity observed.
Potential Cause Troubleshooting Step
Incomplete Dissolution The compound is not fully dissolved, leading to a lower effective concentration in the assay.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces of plates and tubes, reducing the available concentration.
Compound Degradation The compound may be unstable in the assay buffer or under the experimental conditions.

Quantitative Data Summary

The following tables summarize typical concentration ranges and key parameters for various solubilization techniques. Please note that optimal conditions for this compound must be determined empirically.

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting Concentration in StockMaximum Recommended Final Concentration in AssayNotes
DMSO10-100 mM< 1% (v/v)[5]Can be toxic to some cell lines at higher concentrations.
Ethanol10-50 mM< 1% (v/v)Volatility can be a concern.
PEG 40010-50 mM< 2% (v/v)Generally less toxic than DMSO.

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin DerivativeMolar Mass ( g/mol )Typical Concentration RangeNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD)~14001-10% (w/v)High water solubility and low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)~21631-20% (w/v)High water solubility, often used in parenteral formulations.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Accurately weigh 1-5 mg of this compound into a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, consider lowering the stock concentration.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Prepare a series of aqueous solutions containing different concentrations of a cyclodextrin (e.g., 0%, 1%, 2%, 5%, and 10% w/v HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the extent of solubility enhancement.

Visualizations

Solubility_Enhancement_Workflow cluster_start Initial Assessment cluster_strategies Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome Start Poorly Soluble Compound: This compound CoSolvent Co-solvent Addition (e.g., DMSO, Ethanol) Start->CoSolvent Select Strategy pH_Adjust pH Adjustment Start->pH_Adjust Select Strategy Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Select Strategy Surfactant Surfactant Micellization Start->Surfactant Select Strategy Particle_Size Particle Size Reduction (Nanosuspension) Start->Particle_Size Select Strategy Solid_Dispersion Solid Dispersion Start->Solid_Dispersion Select Strategy Solubility_Test Kinetic/Thermodynamic Solubility Assay CoSolvent->Solubility_Test pH_Adjust->Solubility_Test Cyclodextrin->Solubility_Test Surfactant->Solubility_Test Particle_Size->Solubility_Test Solid_Dispersion->Solubility_Test Assay_Compatibility Assay Compatibility Check (e.g., Cell Viability) Solubility_Test->Assay_Compatibility Success Proceed with Biological Assay Assay_Compatibility->Success Successful Solubilization & Compatibility Failure Re-evaluate Strategy Assay_Compatibility->Failure Precipitation or Assay Interference Failure->Start Iterate

Caption: Workflow for selecting and evaluating solubility enhancement strategies.

Cyclodextrin_Complexation cluster_process Complexation Process Drug Poorly Soluble Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Formation in Aqueous Solution Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Formation in Aqueous Solution CD_node CD Drug_node Drug Complex_node CD_node->Complex_node Forms Drug_in_Complex Drug

Caption: Diagram illustrating the formation of a water-soluble inclusion complex between a drug and a cyclodextrin.

References

Technical Support Center: Scale-Up Production of 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 3-chloro-N-(4-fluorophenyl)propanamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Reaction Yield

Possible Causes and Solutions:

  • Moisture in Reaction System: The primary reactants, particularly 3-chloropropionyl chloride, are highly sensitive to moisture, which can lead to hydrolysis and the formation of 3-chloropropionic acid, reducing the yield of the desired amide.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon.

  • Impurity of Starting Materials: The purity of 4-fluoroaniline and 3-chloropropionyl chloride is critical. Impurities can lead to the formation of byproducts and consume reactants.

    • Solution: Use high-purity starting materials. If necessary, purify the 4-fluoroaniline by distillation or recrystallization and freshly distill the 3-chloropropionyl chloride before use.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products.

    • Solution: The acylation reaction is typically exothermic. It is advisable to add the 3-chloropropionyl chloride solution to the 4-fluoroaniline solution at a controlled low temperature (e.g., 0-5 °C) to manage the initial exotherm. After the addition is complete, the reaction mixture can be allowed to warm to room temperature or gently heated to drive the reaction to completion.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can result in incomplete conversion of the limiting reagent.

    • Solution: A slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride is often used to ensure complete conversion of the more valuable 4-fluoroaniline.

Problem 2: Presence of Significant Impurities/Side Products

Possible Causes and Solutions:

  • Diacylation of 4-fluoroaniline: Although less common for anilines, under harsh conditions, a second acylation at the nitrogen is possible, leading to the formation of a diacyl-substituted product.

    • Solution: Maintain controlled reaction temperatures and avoid a large excess of the acylating agent.

  • Polymerization of 3-chloropropionyl chloride: This reactant can be unstable and may polymerize, especially if impure or stored improperly.

    • Solution: Use freshly distilled 3-chloropropionyl chloride. Store it at a low temperature and under an inert atmosphere.

  • Reaction with Solvent: If the solvent is not inert, it may react with the highly reactive 3-chloropropionyl chloride.

    • Solution: Use a non-protic, anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Formation of Emulsions During Work-up: The presence of salts and polar byproducts can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Filtration through a pad of celite can also be effective.

  • Co-crystallization of Impurities: Impurities with similar solubility profiles to the desired product can co-crystallize, making purification by recrystallization challenging.

    • Solution: Screen different solvent systems for recrystallization. A two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can often provide better separation. If recrystallization is ineffective, column chromatography may be necessary for laboratory-scale purification. For industrial scale, techniques like fractional crystallization or melt crystallization could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-acylation of 4-fluoroaniline with 3-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical parameters that influence the reaction yield and purity?

A2: The most critical parameters are the exclusion of moisture, the purity of the starting materials, precise temperature control, and the choice of an appropriate solvent and base.

Q3: What is a typical expected yield for this synthesis?

A3: Under optimized conditions, yields can be expected to be in the range of 85-95%.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting materials (mainly 4-fluoroaniline) and the appearance of the product.

Q5: What are the common purification methods for the final product on a larger scale?

A5: For industrial-scale production, purification is typically achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the impurity profile and the desired crystal form.

Data Presentation

Table 1: Key Reactants and Their Properties

ReactantMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-FluoroanilineC₆H₆FN111.12Light-sensitive, toxic
3-Chloropropionyl chlorideC₃H₄Cl₂O126.97Corrosive, moisture-sensitive

Table 2: Typical Reaction Parameters for Scale-Up Synthesis

ParameterRecommended ValueNotes
Solvent Dichloromethane (DCM) or Ethyl AcetateMust be anhydrous
Base Triethylamine (TEA) or Pyridine1.1 - 1.2 equivalents
Reactant Ratio (Aniline:Acyl Chloride) 1 : 1.05 - 1.1A slight excess of acyl chloride is common
Addition Temperature 0 - 5 °CTo control the initial exothermic reaction
Reaction Temperature Room Temperature (20-25 °C)After complete addition of acyl chloride
Reaction Time 2 - 4 hoursMonitor by TLC or HPLC for completion
Work-up Aqueous wash with dilute HCl, NaHCO₃, and brineTo remove excess base, unreacted starting materials, and salts
Purification Recrystallization (e.g., from Ethanol/Water)To obtain the final product with high purity

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 4-fluoroaniline (1.0 equivalent) and anhydrous dichloromethane (DCM, ~5-10 volumes).

  • Cooling: The solution is cooled to 0-5 °C with constant stirring.

  • Base Addition: Triethylamine (1.1 equivalents) is added to the cooled solution.

  • Acyl Chloride Addition: A solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM (~2 volumes) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress is monitored by HPLC.

  • Quenching and Work-up: Once the reaction is complete, the mixture is cooled to 10-15 °C and quenched by the slow addition of water. The organic layer is separated and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Mandatory Visualization

Synthesis_Pathway 4-Fluoroaniline 4-Fluoroaniline Reaction_Mixture Reaction_Mixture 4-Fluoroaniline->Reaction_Mixture 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Reaction_Mixture Product This compound Base Base (e.g., Triethylamine) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Mixture HCl_byproduct HCl Reaction_Mixture->Product Reaction_Mixture->HCl_byproduct

Caption: Synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Charge_Reactants Charge 4-Fluoroaniline, Solvent, and Base to Reactor Cooling Cool to 0-5 °C Charge_Reactants->Cooling Addition Add 3-Chloropropionyl Chloride Solution Cooling->Addition Reaction React at Room Temperature Addition->Reaction Quench Quench with Water Reaction->Quench Wash Aqueous Washes (HCl, NaHCO3, Brine) Quench->Wash Dry_and_Concentrate Dry and Concentrate Organic Phase Wash->Dry_and_Concentrate Recrystallization Recrystallize Crude Product Dry_and_Concentrate->Recrystallization Isolate_Product Filter and Dry Final Product Recrystallization->Isolate_Product

Caption: Experimental workflow for scale-up production.

Troubleshooting_Logic Low_Yield Low Yield Observed Check_Moisture Check for Moisture Contamination? Low_Yield->Check_Moisture Anhydrous_Conditions Ensure Anhydrous Conditions and Reagents Check_Moisture->Anhydrous_Conditions Yes Check_Purity Check Starting Material Purity? Check_Moisture->Check_Purity No Purify_Reactants Purify/Use High-Purity Reactants Check_Purity->Purify_Reactants Yes Check_Temperature Review Temperature Control? Check_Purity->Check_Temperature No Optimize_Temperature Optimize Temperature Profile Check_Temperature->Optimize_Temperature Yes

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: 3-chloro-N-(4-fluorophenyl)propanamide Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability and degradation of 3-chloro-N-(4-fluorophenyl)propanamide. The information herein is based on established principles of forced degradation studies and analytical method development for small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-chloropropanoic acid and 4-fluoroaniline.

  • Oxidation: The aromatic ring and the aliphatic chain could be susceptible to oxidation, potentially leading to hydroxylated byproducts or other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of chlorinated aromatic compounds.[1]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?

A2: The appearance of new peaks in an HPLC chromatogram of an aged sample often indicates degradation. The most common cause for a compound like this in solution would be hydrolytic degradation.[2] It is also possible that the compound is degrading due to exposure to light or oxidation if not stored properly. We recommend performing a forced degradation study to identify these potential degradants.

Q3: My stock solution of this compound turns slightly yellow over time. Does this indicate degradation?

A3: A change in color can be an indicator of degradation, particularly oxidative or photolytic degradation. It is advisable to re-analyze the solution by HPLC to quantify the purity and identify any new degradation products. Storing stock solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) can help mitigate these issues.

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, this compound should be stored as a solid in a tightly sealed container at low temperature (e.g., 2-8°C or -20°C), protected from light and moisture. Solutions should be prepared fresh whenever possible. If solutions must be stored, they should be kept at low temperatures, protected from light, and for the shortest duration possible. A stability study of the compound in your chosen solvent is recommended.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential CauseRecommended Solution
Appearance of new, unidentified peaks Sample degradation (hydrolysis, oxidation, photolysis).Prepare samples fresh. Store stock solutions and samples protected from light and at low temperatures. If degradation is suspected, perform forced degradation studies to confirm the identity of the degradants.
Peak Tailing for the main compound Secondary interactions with the stationary phase; column overload.Add a modifier like 0.1% formic acid to the mobile phase.[3] Reduce the sample concentration or injection volume. Ensure the column is not degraded.
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.[4]
Broad or Split Peaks Clogged column frit; sample solvent incompatible with the mobile phase.Filter all samples before injection.[3] Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at 70°C.

  • Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

3. Sample Analysis:

  • At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Data Presentation: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°CUp to 48 hours
Base Hydrolysis0.1 M NaOH60°CUp to 48 hours
Oxidation3% H₂O₂Room TemperatureUp to 48 hours
ThermalSolid State70°CUp to 7 days
PhotolyticUV/Visible LightRoom TemperatureAs per ICH Q1B
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general method for the analysis of this compound and its potential degradation products. Method validation according to ICH Q2(R1) guidelines is required for use in regulated studies.

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable composition (e.g., 70% A, 30% B), and run a gradient to increase the percentage of B to elute any less polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxide Oxidation (3% H2O2, RT) stock->oxide Expose to thermal Thermal (Solid, 70°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to sampling Sampling at Time Points acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize hplc HPLC Analysis sampling->hplc Direct for Oxide/Photo neutralize->hplc data Degradation Profile & Stability Assessment hplc->data

Forced Degradation Experimental Workflow.

Logical_Troubleshooting_Flow start Unexpected Peak in HPLC q1 Is the sample freshly prepared? start->q1 action1 Prepare fresh sample and re-inject. q1->action1 No q3 Check for contamination: - Blank injection - Mobile phase - Solvent q1->q3 Yes fresh Yes old No q2 Peak still present? action1->q2 res1 Issue resolved. Likely sample degradation in stored solution. q2->res1 No q2->q3 Yes present Yes gone No q4 Contamination found? q3->q4 action2 Clean system and use fresh solvents/mobile phase. q4->action2 Yes res3 Peak is likely a process-related impurity or a stable degradant. q4->res3 No found Yes not_found No res2 Issue likely due to contamination. action2->res2

HPLC Troubleshooting Logic for Unexpected Peaks.

References

Technical Support Center: Optimizing Reaction Conditions for 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-N-(4-fluorophenyl)propanamide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Reagents: 3-chloropropionyl chloride can degrade upon exposure to moisture. 4-fluoroaniline may be of poor quality. 2. Insufficiently Low Temperature: The reaction is exothermic; if the temperature rises, it can lead to side reactions. 3. Inadequate Base: The base may be too weak or not fully dissolved, failing to neutralize the HCl byproduct effectively.1. Use freshly opened or distilled 3-chloropropionyl chloride. Ensure 4-fluoroaniline is pure. 2. Maintain the reaction temperature at or below 0°C, especially during the addition of the acyl chloride. 3. Use a slight excess of a tertiary amine base like triethylamine or pyridine. Ensure the base is soluble in the reaction solvent.
Presence of Multiple Spots on TLC (Impure Product) 1. Diacylation: The newly formed amide reacts again with the acyl chloride. 2. Side reaction with the alkyl chloride: The chloride on the propyl chain may undergo substitution or elimination reactions. 3. Unreacted Starting Materials: The reaction may not have gone to completion.1. Add the 3-chloropropionyl chloride dropwise to the solution of 4-fluoroaniline and base to avoid an excess of the acylating agent. 2. Keep the reaction temperature low and the reaction time as short as necessary to minimize these side reactions. 3. Monitor the reaction by TLC until the starting aniline is consumed.
Difficult Product Isolation/Purification 1. Product is too soluble in the aqueous phase during workup. 2. Formation of emulsions during extraction. 3. Co-elution of impurities during column chromatography. 1. Adjust the pH of the aqueous layer to ensure the product is neutral. Use brine to "salt out" the product from the aqueous phase. 2. Add a small amount of brine to the separatory funnel to help break up emulsions. 3. Use a different solvent system for chromatography or consider recrystallization as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction is a nucleophilic acyl substitution, often referred to as a Schotten-Baumann reaction. The nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[1][2]

Q2: What are the most suitable solvents for this reaction?

A2: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are commonly used.[1] THF is a good choice as it can dissolve a wide range of organic compounds and is relatively easy to remove under vacuum.[3]

Q3: Why is a base necessary in this reaction?

A3: The reaction produces one equivalent of HCl for every equivalent of product formed.[4] This acid will protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials and the product. The reaction is considered complete when the spot corresponding to 4-fluoroaniline is no longer visible.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method based on analogous procedures for the acylation of anilines with acyl chlorides.[3]

Materials:

  • 4-fluoroaniline

  • 3-chloropropionyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous THF to the cooled solution dropwise over 15-20 minutes. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the 4-fluoroaniline is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
4-FluoroanilineC6H6FN111.121871.173
3-Chloropropionyl chlorideC3H4Cl2O126.971441.33
This compoundC9H9ClFNO201.63--
Table 2: Representative Reaction Conditions
ParameterCondition
Reactant Ratio 4-fluoroaniline : 3-chloropropionyl chloride : Triethylamine = 1 : 1.1 : 1.2
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time 3-5 hours
Purification Flash Column Chromatography or Recrystallization

Visualizations

Reaction_Pathway 4-Fluoroaniline 4-Fluoroaniline Product This compound 4-Fluoroaniline->Product 3-Chloropropionyl_chloride 3-Chloropropionyl chloride 3-Chloropropionyl_chloride->Product HCl HCl Base Base (e.g., Et3N) Base->Product Solvent Solvent (THF) Solvent->Product Experimental_Workflow A 1. Dissolve 4-fluoroaniline and base in THF B 2. Cool to 0°C A->B C 3. Add 3-chloropropionyl chloride dropwise B->C D 4. Stir at 0°C then warm to room temperature C->D E 5. Reaction Monitoring (TLC) D->E F 6. Aqueous Workup (Quench, Extract, Wash) E->F Reaction Complete G 7. Dry and Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I Final Product H->I Troubleshooting_Logic Start Low Yield or Impure Product CheckReagents Check Reagent Purity and Activity Start->CheckReagents CheckReagents->Start Reagents Bad CheckTemp Verify Reaction Temperature Control CheckReagents->CheckTemp Reagents OK CheckTemp->Start Temp Too High CheckBase Ensure Adequate Base and Mixing CheckTemp->CheckBase Temp OK CheckBase->Start Base Inadequate OptimizeAddition Optimize Dropwise Addition of Acyl Chloride CheckBase->OptimizeAddition Base OK OptimizePurification Optimize Purification Method OptimizeAddition->OptimizePurification Success Improved Yield and Purity OptimizePurification->Success

References

Validating analytical methods for 3-chloro-N-(4-fluorophenyl)propanamide quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical quantification of 3-chloro-N-(4-fluorophenyl)propanamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical method for the quantification of this compound?

A1: For routine analysis and quantification, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended due to its specificity, sensitivity, and wide availability in analytical laboratories.[1] A C18 stationary phase is typically effective for separating the analyte from potential impurities.[1] For enhanced selectivity and confirmation, HPLC coupled with mass spectrometry (HPLC-MS) can be employed.[1]

Q2: How should I prepare samples for HPLC analysis?

A2: A general procedure for sample preparation involves creating a stock solution by accurately weighing and dissolving the this compound reference standard or sample in a suitable organic solvent, such as acetonitrile, to a concentration of approximately 1 mg/mL.[1] From this stock, a series of calibration standards can be prepared by diluting with the initial mobile phase composition to achieve the desired concentration range (e.g., 1-100 µg/mL).[1] It is critical to filter all samples through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.

Q3: Can Gas Chromatography (GC) be used for the analysis of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative for the analysis of this compound, especially for identifying and confirming the structure of volatile impurities.[1][2] However, due to the amide functional group, the compound may require derivatization to improve its volatility and thermal stability for GC analysis. HPLC is often preferred for routine quantification as it typically does not require derivatization.

Q4: What are the potential stability issues and degradation pathways for this compound?

Q5: How do I perform a forced degradation study?

A5: Forced degradation studies involve subjecting the analyte to stress conditions to produce degradation products.[3] Typical conditions include:

  • Acid Hydrolysis: Refluxing the analyte in 0.1 M to 1 M HCl at an elevated temperature (e.g., 60-80°C).[4]

  • Base Hydrolysis: Refluxing the analyte in 0.1 M to 1 M NaOH at an elevated temperature.[3][4]

  • Oxidative Degradation: Treating the analyte with a reagent like 3% hydrogen peroxide at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Exposing the solid analyte to dry heat (e.g., 105°C) or in solution.[4]

  • Photolytic Degradation: Exposing the analyte solution to UV light in a photostability chamber.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Action
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column (e.g., silanol interactions).2. Inappropriate mobile phase pH affecting the ionization of the analyte.3. Column degradation or contamination.1. Use an end-capped column or add a competing base to the mobile phase.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Flush the column according to the manufacturer's protocol or replace it if performance does not improve.
Split or Broad Peaks 1. Clogged column frit due to unfiltered samples.2. Column void at the head of the column.3. Sample solvent is too strong compared to the mobile phase.1. Reverse-flush the column at low pressure. If unsuccessful, replace the frit or the column.2. Replace the column and avoid sudden pressure changes.3. Dissolve the sample in the initial mobile phase composition whenever possible.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Inadequate column equilibration.3. Temperature variations.1. Ensure proper mixing and degassing of the mobile phase.2. Allow sufficient time for the column to equilibrate between injections, especially with gradient methods.3. Use a column thermostat to maintain a consistent temperature.
No or Low Analyte Peak 1. Incorrect injection volume or sample concentration.2. Analyte degradation in the sample solution.3. Detector issue (e.g., lamp failure in UV detector).1. Verify the injection volume and sample concentration.2. Prepare fresh samples and store them appropriately (e.g., protected from light and at a low temperature).3. Check the detector status and perform necessary maintenance.

Experimental Protocols

Protocol 1: RP-HPLC-UV Quantification

This protocol provides a general method for the quantification of this compound. Note: This method is based on a similar compound and should be fully validated according to ICH guidelines for its intended use.[1]

Parameter Condition
Instrumentation HPLC with UV-Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes, hold for 2 minutes, then return to 60% B and equilibrate for 3 minutes.[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Injection Volume 10 µL[1]
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)[1]
Protocol 2: GC-MS Analysis (Confirmatory)

This protocol outlines a general approach for the confirmatory analysis of this compound. Note: Derivatization may be necessary to improve peak shape and thermal stability.

Parameter Condition
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Ion Source Temperature 230 °C
Scan Mode Full scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantification.

Visualizations

analytical_workflow Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Accurately Weigh Sample dissolve Dissolve in Acetonitrile (1 mg/mL) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter hplc RP-HPLC-UV Analysis filter->hplc Inject into HPLC gcms GC-MS Confirmation (Optional) filter->gcms Inject into GC-MS integrate Integrate Peak Area hplc->integrate quantify Quantify Concentration gcms->quantify Structural Confirmation calibrate Generate Calibration Curve integrate->calibrate calibrate->quantify troubleshooting_tree Troubleshooting Poor Peak Shape cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting/Split) cause1 Column Issues start->cause1 cause2 Mobile Phase Issues start->cause2 cause3 Sample Issues start->cause3 sol1a Flush or Replace Column cause1->sol1a Contamination? sol1b Check for Voids cause1->sol1b Pressure Shock? sol2a Adjust pH cause2->sol2a Analyte Ionizable? sol2b Ensure Proper Mixing cause2->sol2b Inconsistent Retention? sol3a Dissolve in Mobile Phase cause3->sol3a Solvent Mismatch? sol3b Filter Sample cause3->sol3b Particulates?

References

Validation & Comparative

Comparative Efficacy of 3-chloro-N-(4-fluorophenyl)propanamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of 3-chloro-N-(4-fluorophenyl)propanamide and its structural analogs. Due to the limited availability of direct comparative data for this compound in peer-reviewed literature, this guide synthesizes available information on closely related compounds to provide insights into potential structure-activity relationships. The experimental data presented is intended to serve as a reference for guiding future research and in vitro testing.

Executive Summary

The N-aryl-3-chloropropanamide scaffold is a recurring motif in compounds investigated for a range of biological activities, including antimicrobial and anticancer properties. The specific placement and nature of halogen substituents on the phenyl ring, as well as modifications to the propanamide backbone, can significantly influence the compound's efficacy and spectrum of activity. While direct experimental data for this compound is scarce, analysis of its analogs suggests that this class of compounds holds potential as a basis for the development of novel therapeutic agents. This guide presents available quantitative data for analogous structures, details common experimental protocols for efficacy testing, and provides visualizations of relevant experimental workflows.

Data Presentation: Efficacy of Analogs

The following table summarizes the available in vitro efficacy data for compounds structurally related to this compound. It is crucial to note the structural differences, particularly the presence of a benzyl group in the first entry, which can significantly impact biological activity.

Compound NameBiological ActivityTargetMetricValue
3-chloro-N-(4-fluorobenzyl)propanamideAntibacterialStaphylococcus aureusMIC15 µg/mL
Escherichia coliMIC20 µg/mL
Pseudomonas aeruginosaMIC25 µg/mL
AnticancerHeLa (cervical cancer)IC5012 µM
MCF-7 (breast cancer)IC5010 µM
N-(4-Fluorophenyl)-propanamideAntibacterialNot specifiedQualitativeLow
AnticancerNot specifiedQualitativeModerate
N-(3-Chlorophenyl)-propanamideAntibacterialNot specifiedQualitativeModerate
AnticancerNot specifiedQualitativeLow
N'-(substituted)-4-(butan-2-ylideneamino)benzohydrazidesAnticancerHCT116 (colon cancer)% InhibitionVaries
N-phenyl-2-p-tolylthiazole-4-carboxamide derivativesAnticancerSKNMC (neuroblastoma)IC5010.8 ± 0.08 µM (for para-nitro analog)
Hep-G2 (liver cancer)IC5011.6 ± 0.12 µM (for meta-chloro analog)

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the efficacy of antimicrobial and anticancer compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound that inhibits bacterial growth.

Procedure:

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow: Antimicrobial Susceptibility Testing

G A Prepare stock solution of test compound B Perform serial dilutions in 96-well plate with growth medium A->B D Inoculate wells with microbial suspension B->D C Prepare standardized microbial inoculum C->D E Incubate plates (e.g., 37°C for 18-24h) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Cytotoxicity MTT Assay

G A Seed cells in 96-well plate and allow to adhere B Treat cells with various concentrations of test compound A->B C Incubate for a specified duration (e.g., 24-72h) B->C D Add MTT solution and incubate C->D E Add solubilizing agent to dissolve formazan D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: General workflow for the MTT cytotoxicity assay.

Logical Relationship: Structure-Activity Considerations

G cluster_0 Chemical Structure cluster_1 Biological Efficacy A N-Aryl-3-chloropropanamide Scaffold B Nature of Halogen on Phenyl Ring (F, Cl, Br, I) A->B influences C Position of Halogen on Phenyl Ring (ortho, meta, para) A->C influences D Substituents on Propanamide Chain A->D influences E Antimicrobial Activity (MIC) B->E F Anticancer Activity (IC50) B->F C->E C->F D->E D->F

Caption: Factors influencing the biological efficacy of N-aryl-3-chloropropanamides.

A Comparative Guide to the Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent alternative routes for the synthesis of 3-chloro-N-(4-fluorophenyl)propanamide, a valuable building block in medicinal chemistry. The methodologies discussed are the acylation of 4-fluoroaniline with 3-chloropropionyl chloride (Route A) and the coupling of 4-fluoroaniline with 3-chloropropionic acid using a carbodiimide coupling agent (Route B).

This comparison is based on established chemical principles and supported by data from analogous reactions found in the scientific literature. The objective is to provide a clear, data-driven overview to aid in the selection of the most suitable synthetic strategy based on factors such as yield, purity, reaction conditions, and operational simplicity.

Comparison of Synthetic Routes

The selection of an optimal synthesis route is a critical decision in process development, balancing factors such as yield, purity, cost of reagents, and ease of execution. The following table summarizes the key quantitative and qualitative parameters for the two primary synthesis routes to this compound.

ParameterRoute A: Acyl Chloride MethodRoute B: Carboxylic Acid Coupling Method
Starting Materials 4-fluoroaniline, 3-chloropropionyl chloride4-fluoroaniline, 3-chloropropionic acid
Key Reagents Organic base (e.g., triethylamine, pyridine)Coupling agent (e.g., DCC, EDC), optional additive (e.g., HOBt), organic base (e.g., DIPEA)
Typical Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), Dimethylformamide (DMF)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Typical Reaction Time 1 - 6 hours4 - 24 hours
Reported Yield (analogous reactions) ~80-96%[1]~70-90%[1]
Purity of Crude Product Generally highVariable, depends on byproduct removal
Key Byproducts Triethylamine hydrochloride (salt)Dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea, depending on the coupling agent
Purification Method Aqueous wash, recrystallization, or column chromatographyFiltration (for DCU), aqueous wash, recrystallization, or column chromatography
Advantages High reactivity of acyl chloride, generally faster reaction times, high yields.Milder reaction conditions, avoids the handling of moisture-sensitive and corrosive acyl chlorides.
Disadvantages 3-chloropropionyl chloride is moisture-sensitive and corrosive, reaction can be exothermic.[2]Longer reaction times, formation of byproducts that may require specific purification steps, coupling agents can be expensive.

Experimental Protocols

Detailed experimental protocols for both synthetic routes are provided below. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific requirements of the user's laboratory and scale.

Route A: Synthesis via Acyl Chloride

This method involves the direct acylation of 4-fluoroaniline with 3-chloropropionyl chloride in the presence of an organic base to neutralize the hydrogen chloride byproduct.

Materials:

  • 4-fluoroaniline

  • 3-chloropropionyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dried reaction flask under an inert atmosphere (e.g., nitrogen), dissolve 4-fluoroaniline (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash silica gel column chromatography to yield pure this compound.[1]

Route B: Synthesis via Carboxylic Acid and Coupling Agent

This route utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the amide bond formation between 3-chloropropionic acid and 4-fluoroaniline. The use of an additive like 1-hydroxybenzotriazole (HOBt) can improve efficiency.

Materials:

  • 4-fluoroaniline

  • 3-chloropropionic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Dichloromethane or Dimethylformamide (anhydrous)

  • 1 M Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction flask, dissolve 3-chloropropionic acid (1.0 equivalent), 4-fluoroaniline (1.1 equivalents), and HOBt (1.1 equivalents, if used) in anhydrous dichloromethane or dimethylformamide.

  • Add DIPEA (1.5 equivalents) to the mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with the reaction solvent.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Synthetic Pathway and Workflow Visualizations

To further elucidate the described synthetic methodologies, the following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows.

Route_A_Pathway 4-Fluoroaniline 4-Fluoroaniline Product This compound 4-Fluoroaniline->Product 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Product Byproduct Triethylamine Hydrochloride Product->Byproduct + Base Base (e.g., Triethylamine) Base->Product

Caption: Synthetic pathway for Route A.

Route_B_Pathway 4-Fluoroaniline 4-Fluoroaniline Product This compound 4-Fluoroaniline->Product 3-Chloropropionic_acid 3-Chloropropionic_acid 3-Chloropropionic_acid->Product Byproduct Urea Byproduct Product->Byproduct + Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Agent->Product Experimental_Workflow_A cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A1 Dissolve 4-fluoroaniline and triethylamine in DCM A2 Cool to 0 °C A1->A2 B1 Add 3-chloropropionyl chloride solution A2->B1 B2 Stir at room temperature B1->B2 C1 Aqueous Washes B2->C1 C2 Dry and Concentrate C1->C2 C3 Purify (Recrystallization or Chromatography) C2->C3 Experimental_Workflow_B cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification D1 Dissolve acid, amine, (HOBt), and base in solvent D2 Cool to 0 °C D1->D2 E1 Add EDC D2->E1 E2 Stir at room temperature E1->E2 F1 Aqueous Washes E2->F1 F2 Dry and Concentrate F1->F2 F3 Purify (Chromatography) F2->F3

References

Comparative Analysis of the Biological Activity of 3-chloro-N-(4-fluorophenyl)propanamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential biological activity of 3-chloro-N-(4-fluorophenyl)propanamide against a range of structurally similar N-aryl amides. Due to a lack of publicly available experimental data for this compound, this comparison is based on published data for analogous compounds with demonstrated anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates generalized signaling pathways and experimental workflows to guide future research and drug development efforts in this chemical space.

Introduction

N-aryl amides represent a significant class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The specific compound, this compound, features a halogenated phenyl ring and a reactive chloropropanamide moiety, suggesting its potential as a biologically active agent. The presence of fluorine and chlorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a comparative overview of the biological performance of compounds structurally related to this compound to infer its potential activities and guide future experimental design.

Comparative Biological Activity

While no direct experimental data for this compound was found in the available literature, the biological activities of several structurally similar compounds have been reported. These activities are primarily in the realms of anticancer and antimicrobial applications.

Anticancer Activity

Derivatives of N-phenylacetamide and N-phenylpropanamide have been evaluated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the phenyl ring and the nature of the amide chain have been shown to be critical for activity.

Table 1: Comparative Anticancer Activity of N-Aryl Amide Derivatives

Compound/Derivative ClassCell Line(s)IC50 (µM)Reference
Diaryl urea derivative with 4-Cl phenylA549 (Lung Carcinoma)2.566[1]
Diaryl urea derivative with 4-Cl phenylHT-29 (Colon Carcinoma)15.28[1]
5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amineSNB-75 (CNS Cancer)>10 (PGI of 41.25%)[2]
Amide-based TMP Moiety (Compound 6a)HepG2 (Liver Carcinoma)0.65[3]
Amide-based TMP Moiety (Compound 6b)HepG2 (Liver Carcinoma)0.92[3]
Betulonic Acid Amide (EB171)A375 (Melanoma)17[4]
Betulonic Acid Amide (EB171)COLO 829 (Melanoma)35[4]

PGI: Percent Growth Inhibition

Antimicrobial Activity

The antimicrobial potential of N-aryl amides has also been investigated. The presence of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial effects.

Table 2: Comparative Antimicrobial Activity of N-Aryl Amide Derivatives

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Reference
N-Arylpiperazine DerivativeMycobacterium kansasii17.62 µM[5]
N-Arylpiperazine DerivativeMycobacterium marinum65.32 µM[5]
Alkyl Amides and AminesGram-positive & Gram-negative bacteriaChain-length dependent[6]
Pyrazine Carboxamide (5d)XDR S. Typhi6.25[4]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following are generalized, widely accepted protocols for assessing the key biological activities discussed in this guide. These can serve as a starting point for the experimental evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound is unknown. However, based on the activities of related compounds, several potential pathways can be hypothesized.

Anticancer Mechanisms

Many N-aryl amides exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. Some have been shown to inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs) or protein kinases. A potential mechanism involves the activation of the intrinsic apoptotic pathway.

Compound This compound (or similar amide) Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by N-aryl amides.

Antimicrobial Mechanisms

The antimicrobial action of related compounds can be attributed to the disruption of essential cellular processes in microorganisms. For instance, some N-aryl amides are known to inhibit bacterial RNA polymerase, a key enzyme in transcription.

Compound This compound (or similar amide) RNAP Bacterial RNA Polymerase Compound->RNAP Inhibition Transcription Transcription Inhibition RNAP->Transcription Growth Bacterial Growth Arrest Transcription->Growth

Caption: Potential mechanism of antimicrobial action via RNA polymerase inhibition.

Experimental and logical Workflows

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound like this compound.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo & Preclinical Cytotoxicity Cytotoxicity Assay (e.g., MTT) ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Cytotoxicity->ApoptosisAssay Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) EnzymeAssay Enzyme Inhibition Assays Antimicrobial->EnzymeAssay AnimalModel Animal Model Studies ApoptosisAssay->AnimalModel EnzymeAssay->AnimalModel Toxicity Toxicology Studies AnimalModel->Toxicity

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

While direct biological data for this compound is not currently available, the analysis of structurally similar N-aryl amides provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presented comparative data and experimental protocols offer a valuable resource for researchers to initiate the biological evaluation of this compound. Future studies should focus on synthesizing and testing this compound to determine its specific activity profile and elucidate its mechanism of action. The structure-activity relationships suggested by the data on related compounds indicate that the halogen substitution pattern is a key determinant of biological activity, making this compound a promising candidate for further research.

References

Investigating the Cross-Reactivity of 3-chloro-N-(4-fluorophenyl)propanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring its safety and efficacy. This guide provides a comparative framework for investigating the cross-reactivity of the novel compound, 3-chloro-N-(4-fluorophenyl)propanamide. Due to a lack of publicly available experimental data on this specific molecule, this document outlines a series of recommended experimental protocols and data presentation formats to guide researchers in their investigations. The proposed alternative compounds for comparison are selected based on structural similarity and varied biological activities, providing a robust baseline for assessing selectivity.

Hypothetical Alternatives for Comparison

To comprehensively assess the cross-reactivity of this compound, a panel of structurally related compounds with known, diverse biological targets should be included in the analysis. The following compounds are proposed as initial comparators:

  • N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8): An anticancer agent known to induce apoptosis and cell cycle arrest.[1]

  • Flamprop-isopropyl: A herbicide that functions by inhibiting cell elongation in plants.[1]

  • N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506): A positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4).[1]

  • 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): A potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1]

Data Presentation: Comparative Cross-Reactivity Profile

All quantitative data from cross-reactivity screening should be summarized in a clear and concise tabular format to facilitate direct comparison between this compound and the selected alternatives.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetThis compound (% Inhibition at 10 µM)DW-8 (% Inhibition at 10 µM)Flamprop-isopropyl (% Inhibition at 10 µM)VU0418506 (% Inhibition at 10 µM)IDO5L (% Inhibition at 10 µM)
Kinase 1955283
Kinase 2128810157
Kinase 381592511
Kinase 42230187525
Kinase 54961198
..................

Table 2: Hypothetical Receptor Binding Affinity Profile

Receptor TargetThis compound (Ki in µM)DW-8 (Ki in µM)Flamprop-isopropyl (Ki in µM)VU0418506 (Ki in µM)IDO5L (Ki in µM)
Receptor A0.5>100>10025>100
Receptor B>1001.2>100>100>100
Receptor C>100>1000.8>100>100
Receptor D85>100>1000.05>100
Receptor E>100>100>100>1000.01
..................

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are standard protocols for assessing compound cross-reactivity.

Protocol 1: Kinase Panel Screening

Objective: To determine the inhibitory activity of the test compounds against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in a reaction buffer.

  • Inhibition Assay: The test compounds are added to the kinase reactions. A control reaction with DMSO alone is included.

  • Detection: After a defined incubation period, the kinase activity is measured. This is typically done by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based assay.

  • Data Analysis: The percentage of inhibition for each compound at each concentration is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a suitable model.

Protocol 2: Receptor Binding Assays

Objective: To determine the binding affinity of the test compounds for a panel of G-protein coupled receptors (GPCRs), ion channels, and other relevant receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Radioligand Binding: A known radiolabeled ligand with high affinity for the receptor is incubated with the cell membranes.

  • Competitive Binding: The test compounds are added at various concentrations to compete with the radioligand for binding to the receptor.

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki) for the receptor.

Visualizing Experimental Workflows and Biological Pathways

Graphical representations of experimental workflows and potential biological pathways can significantly aid in the understanding and communication of complex scientific concepts.

experimental_workflow cluster_prep Compound Preparation cluster_screening Primary Screening cluster_data Data Analysis cluster_secondary Secondary Assays (for hits) compound This compound dilution Serial Dilution compound->dilution alternatives Alternative Compounds alternatives->dilution kinase_panel Kinase Panel dilution->kinase_panel receptor_panel Receptor Panel dilution->receptor_panel inhibition % Inhibition Calculation kinase_panel->inhibition affinity Ki Calculation receptor_panel->affinity dose_response Dose-Response Curves inhibition->dose_response affinity->dose_response functional_assay Cell-based Functional Assays dose_response->functional_assay

Caption: Workflow for assessing compound cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger downstream_kinase Downstream Kinase second_messenger->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates compound This compound compound->receptor Binds

References

Benchmarking the Performance of 3-chloro-N-(4-fluorophenyl)propanamide Against Established Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the in vitro performance of the investigational compound 3-chloro-N-(4-fluorophenyl)propanamide against established standards in antimicrobial and anticancer research. Due to the limited availability of published performance data for this specific compound, this document serves as a methodological guide, offering detailed experimental protocols and data presentation templates to enable a thorough and objective comparative analysis.

Comparative Performance Data

To facilitate a direct comparison of efficacy, all quantitative data should be summarized in the following standardized tables. Researchers are encouraged to populate these tables with their experimental findings.

Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]

Table 1: In Vitro Antimicrobial Activity of this compound and Standard Antibiotics (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)[Insert Experimental Data][Insert Control Data][Insert Control Data]
Escherichia coli (ATCC 25922)[Insert Experimental Data][Insert Control Data][Insert Control Data]
Pseudomonas aeruginosa (ATCC 27853)[Insert Experimental Data][Insert Control Data][Insert Control Data]
Enterococcus faecalis (ATCC 29212)[Insert Experimental Data][Insert Control Data][Insert Control Data]

Note: Ciprofloxacin and Vancomycin are suggested as broad-spectrum antibacterial standards. The selection of standards should be based on the expected spectrum of activity.

Anticancer Activity

The cytotoxic potential of this compound can be assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population in vitro.[3][4]

Table 2: In Vitro Cytotoxicity of this compound and Standard Anticancer Drugs (IC50 in µM)

Cell LineCancer TypeThis compoundDoxorubicinPaclitaxel
MCF-7Breast Cancer[Insert Experimental Data][Insert Control Data][Insert Control Data]
A549Lung Cancer[Insert Experimental Data][Insert Control Data][Insert Control Data]
HCT116Colon Cancer[Insert Experimental Data][Insert Control Data][Insert Control Data]
HeLaCervical Cancer[Insert Experimental Data][Insert Control Data][Insert Control Data]

Note: Doxorubicin and Paclitaxel are widely used chemotherapeutic agents and serve as relevant benchmarks. A related compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, has shown efficacy against colon cancer cell lines.[5]

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable data. The following protocols are based on established standards in microbiology and cell biology.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2]

Materials:

  • Test compound (this compound)

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6] Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound and Standards: Prepare stock solutions of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring absorbance.[1]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[4][7]

Materials:

  • Test compound (this compound)

  • Standard anticancer drugs (e.g., Doxorubicin, Paclitaxel)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and standard drugs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]

Visualizations

Diagrams are provided to illustrate key experimental workflows and potential signaling pathways for further investigation.

Experimental Workflows

cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_cytotoxicity Cytotoxicity Assay (MTT) A1 Prepare Bacterial Inoculum A3 Inoculate Microplate A1->A3 A2 Serial Dilution of Compound A2->A3 A4 Incubate Plate A3->A4 A5 Determine MIC A4->A5 C1 Seed Cancer Cells C2 Treat with Compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6

Caption: General workflows for antimicrobial and cytotoxicity testing.

Potential Signaling Pathway for Anticancer Activity

Should this compound exhibit significant cytotoxic activity, further investigation into its mechanism of action would be warranted. A common pathway targeted by anticancer agents is the induction of apoptosis (programmed cell death).

Compound This compound Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Activates Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

References

Comparative Efficacy of 3-chloro-N-(4-fluorophenyl)propanamide: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the putative biological effects of 3-chloro-N-(4-fluorophenyl)propanamide. Due to a lack of extensive published data on this specific compound, this document outlines a proposed series of in vitro and in vivo experiments to characterize its potential cytotoxic and antimicrobial activities, comparing it with a standard chemotherapeutic agent, Doxorubicin, and a broad-spectrum antibiotic, Ciprofloxacin.

Introduction

Propanamide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antimicrobial properties. The subject of this guide, this compound, is a halogenated propanamide. The presence of halogen atoms can influence the lipophilicity and electronic properties of a molecule, potentially enhancing its biological activity. This guide details a hypothetical experimental framework to rigorously evaluate the in vitro and in vivo efficacy of this compound.

In Vitro Efficacy

Cytotoxicity against Human Cancer Cell Lines

The potential of this compound as an anticancer agent will be assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound and Doxorubicin against Various Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (µM)
This compoundMCF-7Breast Adenocarcinoma[Data to be determined]
A549Lung Carcinoma[Data to be determined]
HCT116Colon Carcinoma[Data to be determined]
PC-3Prostate Carcinoma[Data to be determined]
Doxorubicin (Control)MCF-7Breast Adenocarcinoma[Reference Value]
A549Lung Carcinoma[Reference Value]
HCT116Colon Carcinoma[Reference Value]
PC-3Prostate Carcinoma[Reference Value]
Antimicrobial Activity

The antimicrobial potential of this compound will be evaluated by determining its Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.

Table 2: Hypothetical MIC Values of this compound and Ciprofloxacin.

CompoundBacterial StrainGram StainMIC (µg/mL)
This compoundStaphylococcus aureusPositive[Data to be determined]
Escherichia coliNegative[Data to be determined]
Ciprofloxacin (Control)Staphylococcus aureusPositive[Reference Value]
Escherichia coliNegative[Reference Value]

In Vivo Efficacy

A murine xenograft model will be utilized to assess the in vivo anticancer efficacy of this compound.

Table 3: Hypothetical In Vivo Anticancer Efficacy in a Murine Xenograft Model.

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control[Data to be determined]0
This compound (10 mg/kg)[Data to be determined][Data to be determined]
Doxorubicin (5 mg/kg)[Data to be determined][Data to be determined]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (MCF-7, A549, HCT116, PC-3) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Doxorubicin for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized bacterial inoculum (10^5 CFU/mL) is prepared in Mueller-Hinton broth.

  • Serial Dilution: this compound and Ciprofloxacin are serially diluted in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

In Vivo Xenograft Model
  • Cell Implantation: Athymic nude mice are subcutaneously injected with 1x10^6 HCT116 cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment: Mice are randomized into three groups and treated with vehicle control, this compound (intraperitoneally), or Doxorubicin (intravenously) for 21 days.

  • Tumor Measurement: Tumor volume is measured every three days using calipers.

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add Compound Add Compound Incubate 24h->Add Compound Incubate 72h Incubate 72h Add Compound->Incubate 72h Add MTT Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Add DMSO Add DMSO Incubate 4h->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for determining the in vitro cytotoxicity.

Hypothetical Signaling Pathway Modulation

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Proliferation mTOR->Proliferation Compound 3-chloro-N- (4-fluorophenyl) propanamide Compound->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

A Comparative Guide to the Analysis of Positional Isomers of 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and differentiation of positional isomers are critical in drug development and chemical synthesis. Minor changes in the position of functional groups can lead to significant variations in pharmacological activity, toxicity, and physicochemical properties. This guide provides a comparative analysis of 3-chloro-N-(4-fluorophenyl)propanamide and its key positional isomers, offering detailed experimental protocols and data to facilitate their unambiguous identification.

The isomers under consideration are:

  • Isomer A (Target): 3-chloro-N-(4-fluoro phenyl)propanamide

  • Isomer B (Fluoro Isomer): 3-chloro-N-(2-fluoro phenyl)propanamide

  • Isomer C (Fluoro Isomer): 3-chloro-N-(3-fluoro phenyl)propanamide

  • Isomer D (Chloro Isomer): 2-chloro -N-(4-fluorophenyl)propanamide

Chemical structures of the four positional isomers.

Analytical Workflow & Visualization

A systematic approach is essential for the efficient separation and characterization of the isomers. The logical workflow involves initial separation by a high-resolution chromatographic technique, followed by detailed structural elucidation using spectroscopic methods.

G Diagram 1: Analytical Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 Separation cluster_2 Primary Identification cluster_3 Structural Confirmation cluster_4 Final Identification Sample Mixture of Positional Isomers in Solution (e.g., ACN/H₂O) HPLC High-Performance Liquid Chromatography (HPLC) Reverse-Phase C18 Column Sample->HPLC Fractions Collect Eluted Fractions (Isomers A, B, C, D) HPLC->Fractions Different Retention Times MS Mass Spectrometry (MS) Determine m/z and Fragmentation Fractions->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Determine Connectivity Fractions->NMR ID_A Isomer A MS->ID_A ID_B Isomer B MS->ID_B ID_C Isomer C MS->ID_C ID_D Isomer D MS->ID_D NMR->ID_A NMR->ID_B NMR->ID_C NMR->ID_D

Caption: Analytical Workflow for Isomer Differentiation.

Experimental Protocols

Reliable differentiation requires robust analytical methods. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided as a standard approach.

HPLC Separation of Isomers

This method is designed to resolve the four isomers based on their differential polarity.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 70% B

    • 15-18 min: Hold at 70% B

    • 18-20 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: DAD at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the sample mixture in 10 mL of 50:50 Acetonitrile/Water.

NMR Spectroscopic Analysis

NMR provides definitive structural information by mapping the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of each isolated isomer in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire standard proton spectra to observe chemical shifts, coupling constants (J-values), and integration.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra to identify the number of unique carbon environments.

    • ¹⁹F NMR: Acquire fluorine spectra to confirm the environment of the fluorine substituent on the aromatic ring.

Mass Spectrometric Analysis

MS is used to confirm the molecular weight and analyze fragmentation patterns, which can provide clues to the isomeric structure.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Mass Range: 50-500 m/z.

  • Analysis:

    • Full Scan MS: To determine the accurate mass of the protonated molecular ion [M+H]⁺. All isomers have a nominal mass of 201.63 g/mol .[1][2]

    • Tandem MS (MS/MS): To induce fragmentation of the parent ion (m/z ≈ 202.04) and observe characteristic daughter ions.

Comparative Data Analysis

The data generated from the experimental protocols allow for a clear distinction between the four isomers. The following tables summarize the expected results.

Table 1: Predicted Chromatographic and Mass Spectrometry Data
IsomerCompound NamePredicted HPLC Elution OrderMolecular FormulaExact Mass [M+H]⁺Key MS/MS Fragments (Predicted)
A This compound2C₉H₉ClFNO202.04296m/z 128 (fluorophenyl-NHCO⁺), m/z 111 (fluorophenyl-NH₂⁺)
B 3-chloro-N-(2-fluorophenyl)propanamide1C₉H₉ClFNO202.04296m/z 128, m/z 111
C 3-chloro-N-(3-fluorophenyl)propanamide3C₉H₉ClFNO202.04296m/z 128, m/z 111
D 2-chloro-N-(4-fluorophenyl)propanamide4C₉H₉ClFNO202.04296m/z 166 ([M-Cl]⁺), m/z 128, m/z 111

Note: Elution order is predicted based on polarity; actual results may vary with specific conditions. Isomer D is generally more nonpolar and expected to elute last. The fragmentation of isomers A, B, and C is expected to be very similar, making chromatographic separation and NMR essential for their distinction.

Table 2: Key Differentiating ¹H NMR Chemical Shifts (Predicted)
IsomerAromatic Protons (Region, Pattern)Aliphatic Protons (Region, Pattern)Key Differentiator
A (4-fluoro) Two signals, both appearing as approximate triplets (AA'BB' system).t at ~2.9 ppm (-CH₂-CO), t at ~3.8 ppm (-CH₂-Cl).Symmetrical pattern in the aromatic region.
B (2-fluoro) Four distinct multiplet signals in the aromatic region.t at ~2.9 ppm, t at ~3.8 ppm.Complex, non-symmetrical aromatic signals due to ortho-F coupling.
C (3-fluoro) Four distinct multiplet signals in the aromatic region.t at ~2.9 ppm, t at ~3.8 ppm.Complex, non-symmetrical aromatic signals, distinct from Isomer B.
D (2-chloro) Same aromatic pattern as Isomer A.q at ~4.7 ppm (-CHCl-), d at ~1.8 ppm (-CH₃).Presence of a doublet/quartet pattern for the aliphatic chain instead of two triplets.

(Note: t=triplet, q=quartet, d=doublet. Chemical shifts (ppm) are approximate for CDCl₃ and can vary.)

Conclusion

The positional isomers of this compound can be effectively and unambiguously differentiated through a combined analytical approach. HPLC provides the necessary separation, while high-resolution MS confirms the elemental composition. Crucially, ¹H NMR spectroscopy serves as the definitive tool for identification, offering unique spectral fingerprints for each isomer based on the distinct electronic environments and spin-spin coupling patterns of their protons. This guide provides the foundational methods and comparative data necessary for researchers in quality control, process development, and drug discovery to confidently identify these closely related compounds.

References

Verifying Biological Assays of 3-chloro-N-(4-fluorophenyl)propanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of direct biological assay data for 3-chloro-N-(4-fluorophenyl)propanamide, this guide provides a comparative analysis based on structurally related compounds. The following sections detail the reported biological activities of close analogs, offering insights into the potential therapeutic applications of the target compound. This guide presents experimental data for antimicrobial and anticancer activities, along with detailed protocols for the assays employed.

Comparative Analysis of Biological Activity

The biological activities of compounds structurally related to this compound have been investigated, primarily focusing on their antimicrobial and anticancer potential. This section summarizes the quantitative data from these studies to provide a basis for comparison.

Antimicrobial Activity

A study on a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which are direct derivatives of the target compound, revealed varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazone Derivatives

Compound IDR Group (Substitution on Semicarbazone)S. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)C. albicans (MIC in µg/mL)
4f 4-hydroxybenzylidene12.52550100>100
4g 4-methoxybenzylidene50100>100>10050
4d 4-nitrobenzylidene2550100>100>100
4k 2-hydroxy-5-nitrobenzylidene12.52550100>100
Ciprofloxacin (Standard Antibiotic)3.121.566.256.25-
Fluconazole (Standard Antifungal)----12.5

Data extracted from a study on the synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives.[1]

Anticancer Activity

A structurally related compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), has demonstrated significant anticancer efficacy in various cancer cell lines.[2][3] The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.

Table 2: In Vitro Cytotoxicity (IC50) of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

Cell LineCancer TypeIC50 (µM)
HCT116 Colorectal Cancer8.50 ± 2.53
HT29 Colorectal Cancer5.80 ± 0.92
SW620 Colorectal Cancer6.15 ± 0.37
BT-20 Breast Cancer11.69 ± 3.73
CRL1459 Non-cancerous Colon14.05 ± 0.37

Data from a study on the antiproliferative efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine in colon cancer cells.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and verify the findings.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Procedure:

  • Preparation of Test Compounds: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Preparation of Microtiter Plates: Serially dilute the stock solutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria and 28°C for 48 hours for fungi).

  • MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration with no visible growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.

Principle: The activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be detected spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme to the wells and pre-incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing Potential Mechanisms of Action

Based on the activities of related compounds, two potential mechanisms of action for this compound and its analogs are the induction of apoptosis in cancer cells and the inhibition of acetylcholinesterase. The following diagrams illustrate these pathways and the experimental workflow for their investigation.

experimental_workflow cluster_antimicrobial Antimicrobial Assay Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) Workflow cluster_enzyme Enzyme Inhibition Assay Workflow A1 Prepare Compound Dilutions A3 Inoculate 96-well Plate A1->A3 A2 Prepare Microbial Inoculum A2->A3 A4 Incubate A3->A4 A5 Measure MIC A4->A5 C1 Seed Cells C2 Treat with Compound C1->C2 C3 Incubate C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance (IC50) C5->C6 E1 Prepare Reagents & Compound E2 Pre-incubate Enzyme & Inhibitor E1->E2 E3 Initiate Reaction with Substrate E2->E3 E4 Monitor Absorbance Change E3->E4 E5 Calculate IC50 E4->E5

General workflows for key biological assays.

apoptosis_pathway compound Anticancer Compound (e.g., DW-8) stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 inhibits bax Bax/Bak (Pro-apoptotic) stress->bax activates bcl2->bax inhibits mito Mitochondrion bax->mito forms pores cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Simplified intrinsic apoptosis pathway.

ache_inhibition cluster_synapse inhibitor Propanamide Derivative (Potential Inhibitor) ache Acetylcholinesterase (AChE) inhibitor->ache binds and inhibits acetylcholine Acetylcholine (Substrate) products Choline + Acetate acetylcholine->ache hydrolyzes products->ache produces synapse Synaptic Cleft

Mechanism of Acetylcholinesterase Inhibition.

References

Head-to-Head Comparison: 3-chloro-N-(4-fluorophenyl)propanamide and Structurally Related Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research compound 3-chloro-N-(4-fluorophenyl)propanamide with other compounds sharing a similar structural motif. Direct experimental data on this compound is limited in publicly available literature. However, preliminary studies suggest potential antimicrobial and anticancer properties.[1] This guide will, therefore, focus on a comparative framework against well-characterized compounds containing the N-(3-chloro-4-fluorophenyl) moiety, providing available quantitative data and detailed experimental protocols to facilitate further research and evaluation.

Comparative Analysis of Biological Activity

Compound/Product NameTarget/ActivityQuantitative Data (IC50)Cell Lines/Assay Conditions
This compound Anticancer, Antimicrobial (potential)Data not available---
DW-8 Anticancer (Intrinsic Apoptosis Inducer)8.50 ± 2.53 µMHCT116 (colorectal cancer)
5.80 ± 0.92 µMHT29 (colorectal cancer)
6.15 ± 0.37 µMSW620 (colorectal cancer)
IDO5L Indoleamine 2,3-dioxygenase (IDO1) Inhibitor67 nMEnzymatic Assay
19 nMHeLa cell-based assay
VU0418506 Positive Allosteric Modulator of mGlu4EC50 = 180 nMCalcium mobilization assay in HEK293 cells expressing rat mGlu4

Experimental Protocols

To enable a direct comparison of this compound with the compounds listed above, the following detailed experimental protocols are provided.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the cytotoxic effects of a compound on cultured cells.

1. Materials:

  • Human cancer cell lines (e.g., HCT116, HT29, SW620)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

2. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plates and add 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

2. Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

To further elucidate the potential mechanisms of action and experimental designs, the following diagrams are provided.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway Induced by DW-8 cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade DW_8 DW-8 (Anticancer Agent) Bax_Bak Bax/Bak Activation DW_8->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL Inhibition DW_8->Bcl2_BclxL Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Bcl2_BclxL->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by DW-8.

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compound dilutions Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an MTT-based cytotoxicity assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-chloro-N-(4-fluorophenyl)propanamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-chloro-N-(4-fluorophenyl)propanamide, ensuring compliance and minimizing risk. The following procedures are based on established best practices for similar chemical compounds.

Core Disposal and Decontamination Protocol

The primary method for the disposal of this compound involves its classification and handling as hazardous chemical waste. The recommended disposal route is through a licensed chemical destruction facility, which can be achieved via controlled incineration equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts.[1][2] It is imperative to prevent the introduction of this compound into waterways, soil, or sewer systems.[1][2]

Key Procedural Steps:

  • Waste Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Licensed Disposal Service: Engage a certified hazardous waste disposal contractor for the collection and transportation of the chemical waste to a licensed destruction facility.

  • Spill Management: In the event of a spill, contain the material to prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable container for disposal as hazardous waste.

Contaminated Material Disposal

Any materials that come into contact with this compound, such as personal protective equipment, absorbent materials, or empty containers, must also be treated as hazardous waste.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough decontamination, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfill disposal.[1][2]

  • Contaminated PPE and Labware: All disposable items, such as gloves and absorbent pads, should be collected in a designated hazardous waste container for incineration.

Quantitative Data Summary

No specific quantitative data regarding disposal parameters (e.g., concentration limits for disposal, specific pH for neutralization) for this compound were available in the reviewed safety data sheets for analogous compounds. Adherence to the qualitative guidelines provided by licensed hazardous waste management services is therefore critical.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Identify this compound Waste C Don Appropriate Personal Protective Equipment (PPE) A->C K Decontaminate empty containers (triple rinse) A->K Empty Container B Segregate into a Labeled, Sealed Hazardous Waste Container D Is this a chemical spill? B->D C->B E Contain spill with inert absorbent material D->E Yes G Contact Licensed Hazardous Waste Disposal Service D->G No F Collect absorbed material into hazardous waste container E->F H Store waste in a designated, secure area pending pickup F->H G->H I Waste transported to a licensed chemical destruction plant H->I J Controlled incineration with flue gas scrubbing I->J L Collect rinsate as hazardous waste K->L M Puncture and dispose of decontaminated container K->M L->B

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-chloro-N-(4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-chloro-N-(4-fluorophenyl)propanamide. The following guidance is based on the safety data for structurally similar compounds, including other halogenated propanamides, and general best practices for handling halogenated organic compounds. It is imperative to treat this compound with caution and to conduct a thorough risk assessment before handling.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines procedural steps for safe operations and disposal to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety goggles with side shields or a full-face shield.Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene).Inspect gloves for integrity before each use. Change gloves immediately if contaminated. Do not reuse disposable gloves.[1]
Flame-resistant lab coat.Must be fully buttoned with sleeves rolled down.
Closed-toe shoes and long pants.Shoes should be made of a non-porous material.
Respiratory Protection Not typically required if work is conducted in a properly functioning chemical fume hood.If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Experimental Protocol for Handling:
  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. The work area within the chemical fume hood should be clean and uncluttered. Prepare all necessary equipment and reagents.

  • Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or within the fume hood to avoid inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the chemical fume hood. Use appropriate glassware and ensure it is free from defects.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage Plan:
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Segregate from other chemicals, potentially in a cabinet designated for halogenated compounds.

Disposal Plan

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.

Disposal Protocol:
  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, paper towels), in a designated, labeled hazardous waste container.[6] This waste stream should be classified as "halogenated organic waste."[6]

  • Container Management: Keep the waste container tightly closed when not in use. Store the container in a designated satellite accumulation area within the laboratory.

  • Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a labeled hazardous waste container. Clean the spill area thoroughly.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Halogenated organic waste is typically disposed of via incineration at a licensed facility.[7]

Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal cluster_emergency Emergency Procedures Receive Receive Compound Inspect Inspect Container Receive->Inspect Check for damage Store Store in Designated Area (Cool, Dry, Ventilated) Inspect->Store DonPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood Weigh Weigh Compound WorkInHood->Weigh Spill Spill Response WorkInHood->Spill Exposure Exposure Response (First Aid) WorkInHood->Exposure PrepareSolution Prepare Solution Weigh->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment SegregateWaste Segregate Halogenated Waste ConductExperiment->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose Evacuate Evacuate if Necessary Spill->Evacuate Exposure->Evacuate

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(4-fluorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(4-fluorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.